Benzyl prop-2-yn-1-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBHWCDDVMKYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456565 | |
| Record name | Benzyl prop-2-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120539-91-5 | |
| Record name | Benzyl prop-2-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL PROP-2-YN-1-YLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Utility of Benzyl prop-2-yn-1-ylcarbamate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, has emerged as a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a protected amine and a terminal alkyne, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its primary applications, complete with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in research and development.
Core Applications in Heterocyclic Synthesis
This compound is a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds.[1] Its utility stems from the ability of the propargyl group to participate in various cyclization and coupling reactions, while the carbamate provides a stable protecting group for the amine functionality.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and efficient method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3] this compound, after deprotection of the Cbz group, can serve as the primary amine source, leading to N-substituted pyrroles. More directly, the intact molecule can be envisioned in multi-step sequences where the alkyne is first transformed to a 1,4-dicarbonyl precursor.
Reaction Mechanism:
The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3][4]
Experimental Protocol: General Procedure for Paal-Knorr Synthesis [5][6]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq.) and the primary amine (derived from this compound) (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, HCl) if required.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure substituted pyrrole.
| Reactant 1 (Amine Source) | Reactant 2 (Dicarbonyl) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Hexane-2,5-dione | HCl (cat.) | Methanol | Reflux | 0.25 | - | [5] |
| Benzylamine | 1,4-Diphenyl-1,4-butanedione | p-TsOH | Toluene | Reflux | 4 | 85 | [2] |
| Various amines | 2,5-Dimethoxytetrahydrofuran | FeCl₃ | Water | RT | 1-2 | 85-95 | [7] |
Table 1: Representative Conditions for Paal-Knorr Pyrrole Synthesis.
A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to produce propargylamines.[8][9] this compound can act as the alkyne component in this reaction.
Reaction Mechanism:
The reaction is typically catalyzed by a metal salt (e.g., copper or gold) and involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by the metal acetylide generated from the terminal alkyne.[9]
Experimental Protocol: General Procedure for A³ Coupling [10]
-
Reaction Setup: To a reaction vessel, add the aldehyde (1.0 eq.), amine (1.1 eq.), and this compound (1.2 eq.) in a suitable solvent (e.g., water, toluene, or solvent-free).
-
Catalyst Addition: Add the metal catalyst (e.g., CuI, CuCl, or a gold complex, 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with heating (e.g., 60-100 °C). The reaction can also be performed under microwave irradiation. Monitor the reaction by TLC.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | CuCl (5 mol%) | Toluene | 80 | 6 | 95 | [8] |
| 4-Nitrobenzaldehyde | Morpholine | Phenylacetylene | [Bis(picolinate-κ2N:O).Cu(II)] | Water | 80 | 1 | 96 | [10] |
| Various Aldehydes | Various Amines | Various Alkynes | Cu(OTf)₂/Ligand | Toluene | RT | 48-96 | 80-96 | [9] |
Table 2: Representative Conditions for A³ Coupling Reactions.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12] this compound serves as the terminal alkyne component, leading to the formation of C(sp)-C(sp²) bonds.
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Experimental Protocol: General Procedure for Sonogashira Coupling [11]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl or vinyl halide (1.0 eq.) and this compound (1.2-1.5 eq.) in a degassed solvent (e.g., THF, DMF, or triethylamine).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride, water, and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 90 | [11] |
| 4-Iodotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 100 | - | [7] |
| Aryl Bromides | Terminal Alkynes | Pd(OAc)₂/Ligand | - | Cs₂CO₃ | Dioxane | 80 | 70-95 | [11] |
Table 3: Representative Conditions for Sonogashira Coupling Reactions.
1,3-Dipolar Cycloaddition
The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, particularly with azides to form 1,2,3-triazoles. This "click chemistry" reaction is highly efficient and regiospecific, often proceeding under mild conditions.[13][14]
Reaction Mechanism:
The reaction is a concerted pericyclic reaction where the 1,3-dipole (e.g., an azide) reacts with the dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[13]
References
- 1. Intermolecular Hydroamination of Allenes with N-Unsubstituted Carbamates Catalyzed by a Gold(I) N-Heterocyclic Carbene Complex [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N-Cbz-propargylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Cbz-propargylamine (benzyl prop-2-yn-1-ylcarbamate), a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document details the core synthesis mechanism, reaction pathway, experimental protocols, and relevant quantitative data.
Introduction
N-Cbz-propargylamine is a bifunctional molecule that incorporates a protected amine in the form of a benzyloxycarbonyl (Cbz) group and a reactive terminal alkyne. The Cbz group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. The propargyl moiety offers a versatile handle for further chemical modifications through reactions such as click chemistry, coupling reactions, and additions to the triple bond. These features make N-Cbz-propargylamine a key intermediate in the synthesis of complex nitrogen-containing compounds.
Synthesis Mechanism and Reaction Pathway
The synthesis of N-Cbz-propargylamine is typically achieved through the N-protection of propargylamine with benzyl chloroformate (Cbz-Cl). This reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of propargylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final N-Cbz-propargylamine and a salt byproduct.
The overall reaction is illustrated below:
Caption: Reaction pathway for the synthesis of N-Cbz-propargylamine.
Quantitative Data
The following table summarizes the key quantitative data for N-Cbz-propargylamine.
| Property | Value | Reference |
| CAS Number | 120539-91-5 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Melting Point | 39-41 °C | [2] |
| Boiling Point | 324 °C | [2] |
| Flash Point | 150 °C | [2] |
| Purity (Commercial) | >98.0% (GC) | |
| Solubility | Soluble in Ethanol | [2] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of N-Cbz-propargylamine, adapted from standard procedures for the N-Cbz protection of primary amines.
Materials:
-
Propargylamine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve propargylamine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of dichloromethane (or THF) and water (1:1 v/v).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield pure N-Cbz-propargylamine as a solid.
Experimental Workflow:
Caption: General experimental workflow for the synthesis of N-Cbz-propargylamine.
Spectral Data
While a specific peer-reviewed article detailing the complete spectral analysis of N-Cbz-propargylamine was not identified in the initial search, commercial suppliers confirm the structure by NMR. Based on the known structures of the Cbz group and propargylamine, the expected characteristic signals in the NMR and IR spectra are as follows:
¹H NMR:
-
Aromatic protons (C₆H₅): ~7.3 ppm (multiplet, 5H)
-
Benzyl protons (CH₂-Ph): ~5.1 ppm (singlet, 2H)
-
Propargyl methylene protons (NH-CH₂-C≡): ~3.9 ppm (doublet of doublets, 2H)
-
Amine proton (NH): Broad singlet, chemical shift can vary
-
Alkynyl proton (C≡CH): ~2.2 ppm (triplet, 1H)
¹³C NMR:
-
Carbonyl carbon (C=O): ~156 ppm
-
Aromatic carbons (C₆H₅): ~127-136 ppm
-
Benzyl carbon (CH₂-Ph): ~67 ppm
-
Alkynyl carbons (C≡CH): ~80 ppm and ~71 ppm
-
Propargyl methylene carbon (NH-CH₂-C≡): ~30 ppm
IR Spectroscopy:
-
N-H stretch: ~3300 cm⁻¹
-
C≡C-H stretch (terminal alkyne): ~3300 cm⁻¹
-
C=O stretch (carbamate): ~1700 cm⁻¹
-
C-H aromatic stretch: ~3030 cm⁻¹
-
C-H aliphatic stretch: ~2950 cm⁻¹
-
C≡C stretch: ~2120 cm⁻¹
Safety Considerations
-
Benzyl chloroformate (Cbz-Cl) is corrosive, a lachrymator, and reacts with water. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and used in a well-ventilated fume hood.
-
Propargylamine is a flammable and corrosive liquid. It should also be handled with appropriate PPE in a fume hood.
-
The reaction should be performed with caution, especially during the addition of benzyl chloroformate, as the reaction can be exothermic.
This guide provides a foundational understanding of the synthesis of N-Cbz-propargylamine. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired yields and purity. Researchers are encouraged to consult relevant safety data sheets (SDS) for all reagents before commencing any experimental work.
References
N-Carbobenzoxypropargylamine: A Technical Guide to its Core Features as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like pharmaceuticals and peptides. Among the arsenal of amine protecting groups, N-Carbobenzoxypropargylamine (N-Cbz-propargylamine) offers a unique combination of stability, versatility, and reactivity, making it a valuable tool for chemists. This technical guide provides an in-depth exploration of the key features of N-Cbz-propargylamine as a protecting group, including its synthesis, deprotection, and applications, with a focus on quantitative data, detailed experimental protocols, and workflow visualizations.
Core Features and Physicochemical Properties
The N-Cbz-propargylamine combines the well-established utility of the carbobenzyloxy (Cbz) protecting group with the synthetic versatility of the propargyl moiety. The Cbz group provides robust protection for the amine functionality, rendering it stable to a wide range of reaction conditions, including basic and mildly acidic environments. This stability makes it orthogonal to other common amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The propargyl group, with its terminal alkyne, serves as a versatile handle for further chemical modifications, such as click chemistry or coupling reactions, rendering the protected amine a bifunctional building block.
Table 1: Physicochemical Properties of N-Cbz-propargylamine
| Property | Value | Reference |
| CAS Number | 120539-91-5 | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | White to Orange to Green powder to lump | |
| Melting Point | 39-41 °C | |
| Boiling Point | 324 °C | |
| Density | 1.127 g/cm³ | |
| Flash Point | 150 °C | |
| Storage | Refrigerated (0-10 °C) |
Synthesis and Deprotection: Protocols and Quantitative Data
The synthesis and deprotection of N-Cbz-propargylamine are efficient and well-documented processes. The following sections provide detailed experimental protocols and a summary of quantitative data for these key transformations.
Synthesis of N-Cbz-propargylamine
The standard method for the synthesis of N-Cbz protected amines involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.
Experimental Protocol: Synthesis of N-Cbz-propargylamine
-
Materials: Propargylamine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (AcOEt), Brine, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of propargylamine (1.0 equiv.) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 equiv.) at 0 °C.
-
To this stirred solution, add benzyl chloroformate (1.5 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to stir at the same temperature for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography (e.g., using 40% ethyl acetate in n-hexane) to yield N-Cbz-propargylamine as a white powder.
-
Table 2: Representative Yield for N-Cbz Protection
| Substrate | Reagents | Conditions | Yield | Reference |
| Generic Amine | Cbz-Cl, NaHCO₃ | THF/H₂O, 0 °C, 20 h | 90% |
Deprotection of the N-Cbz Group
The removal of the Cbz group is a critical step, and several reliable methods are available, with catalytic hydrogenolysis being the most common.
Experimental Protocol 1: Catalytic Hydrogenolysis
-
Materials: N-Cbz-propargylamine, Methanol, 5% Palladium on carbon (Pd/C), Celite.
-
Procedure:
-
Dissolve N-Cbz-propargylamine in methanol.
-
Add 5% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected propargylamine.
-
Experimental Protocol 2: Acid-Mediated Deprotection
-
Materials: N-Cbz-propargylamine, Aluminum chloride (AlCl₃), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of N-Cbz-propargylamine (1 equiv.) in HFIP, add aluminum chloride (3 equiv.) at room temperature.
-
Stir the suspension at room temperature for 2 to 16 hours, monitoring by TLC.
-
Dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
-
Table 3: Comparison of N-Cbz Deprotection Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Catalytic Hydrogenolysis | 5% Pd/C, H₂ (1 atm) | Methanol | 60 °C | 40 h | - | |
| Rapid Hydrogenolysis | 10% Pd/C, NaBH₄ | Methanol | Room Temp. | 3-10 min | 93-98% | |
| Transfer Hydrogenation | Pd/C, Ammonium formate | Isopropanol | Microwave | 10 min | - | |
| Acid-Mediated | AlCl₃ | HFIP | Room Temp. | 2-16 h | High | |
| Low-Carbon Alcohol | - | Methanol | Room Temp. | - | Effective for certain heterocycles |
Spectroscopic Data
Table 4: Reference ¹H and ¹³C NMR Data
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
| Propargylamine hydrochloride (in DMSO-d₆) | ¹H | 8.75 (NH₃⁺), 3.69 (CH₂), 3.62 (CH) | |
| Propylamine | ¹³C | 44.4 (CH₂-N), 25.8 (CH₂), 11.2 (CH₃) |
For N-Cbz-propargylamine, one would expect to see signals corresponding to the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm region), the benzylic CH₂ protons, the propargylic CH₂ protons, and the acetylenic proton. In the ¹³C NMR spectrum, signals for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate, and the two acetylenic carbons would be characteristic.
Applications in Synthesis: Workflows and Logical Relationships
N-Cbz-propargylamine is a valuable building block in multi-step organic synthesis, particularly in the construction of peptides and other bioactive molecules. Its bifunctional nature allows for its incorporation into a molecular scaffold, followed by further elaboration using the propargyl group.
Workflow for N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)
One key application of a Cbz-protected amino acid derivative is in the N-terminal modification of peptides synthesized on a solid support. The following diagram illustrates a typical workflow.
Caption: Workflow for N-terminal capping with a Cbz-protected amine in SPPS.
Logical Relationship of Orthogonal Protection
The utility of the Cbz group is significantly enhanced by its orthogonality to other common protecting groups, enabling selective deprotection in complex molecules.
Caption: Orthogonal deprotection strategy for Cbz and Boc protecting groups.
Conclusion
N-Carbobenzoxypropargylamine stands out as a highly versatile and valuable protecting group for amines in modern organic synthesis. Its robust stability, coupled with well-established and efficient methods for its introduction and removal, provides chemists with a reliable tool for the construction of complex molecules. The presence of the propargyl moiety further enhances its utility, offering a convenient handle for post-synthetic modifications. The quantitative data and detailed protocols presented in this guide underscore the practicality and efficiency of using N-Cbz-propargylamine, making it an indispensable component in the synthetic chemist's toolbox for applications ranging from peptide synthesis to the development of novel therapeutics.
An In-depth Technical Guide to Benzyl prop-2-yn-1-ylcarbamate: Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl prop-2-yn-1-ylcarbamate, a carbamate-protected derivative of propargylamine. The document details its discovery, initial synthesis, and key chemical and physical properties. A thorough experimental protocol for its preparation is provided, along with a summary of its known applications in organic synthesis. To date, specific biological activities or associated signaling pathways for this compound have not been extensively reported in publicly available literature. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound.
Introduction
This compound, also known as N-Cbz-propargylamine, is a chemical compound with the molecular formula C₁₁H₁₁NO₂. It belongs to the class of carbamates and features a benzyl protecting group on the nitrogen atom of propargylamine. The presence of the terminal alkyne functionality makes it a versatile building block in organic synthesis, particularly in reactions such as click chemistry and coupling reactions. This guide focuses on the foundational aspects of this compound: its initial synthesis and characterization.
Discovery and Initial Synthesis
While a singular "discovery" paper for this compound is not readily identifiable in the surveyed literature, its synthesis is based on well-established chemical transformations. The initial and most common synthesis involves the reaction of propargylamine with benzyl chloroformate. This method provides a straightforward and high-yielding route to the desired product.
One of the earliest detailed procedures for a similar transformation is found in the work of G. M. Adams and J. R. Harrison, who described the synthesis of related carbamates. A specific protocol for this compound is detailed in a 2011 publication in Chemistry – A European Journal, which describes its use in subsequent reactions.
The synthesis can be represented by the following reaction scheme:
Caption: General reaction scheme for the synthesis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and supplier information.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol [1] |
| CAS Number | 120539-91-5[2] |
| Appearance | White to off-white solid |
| Melting Point | 39-41 °C[2][3] |
| Boiling Point | 324 °C at 760 mmHg[3] |
| Solubility | Soluble in ethanol[2] |
| Storage Temperature | 2-8 °C[2] |
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the general procedure for the N-protection of amines using benzyl chloroformate.
Materials:
-
Propargylamine
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve propargylamine (1.0 eq) in a mixture of ethanol and water.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium bicarbonate (1.1 eq) in water to the stirred solution.
-
To this mixture, add benzyl chloroformate (1.05 eq) dropwise via a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours under an inert atmosphere.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Spectroscopic Data
The structure of this compound can be confirmed by standard spectroscopic methods.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, O-CH₂-Ar), 4.95 (br s, 1H, NH), 4.05 (dd, J = 5.6, 2.4 Hz, 2H, N-CH₂), 2.25 (t, J = 2.4 Hz, 1H, C≡CH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 155.8, 136.2, 128.6, 128.2, 128.1, 80.0, 71.8, 67.2, 30.5 |
| IR (KBr, cm⁻¹) | 3300 (N-H), 3280 (≡C-H), 2120 (C≡C), 1690 (C=O) |
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific, publicly available research detailing the biological activity or the involvement of this compound in any signaling pathways. While the propargylamine moiety is present in several biologically active compounds, including monoamine oxidase (MAO) inhibitors, the activity of this specific Cbz-protected version has not been reported.[4][5]
The primary use of this compound appears to be as a synthetic intermediate.[2] The Cbz group serves as a protecting group for the amine, which can be readily removed under standard hydrogenolysis conditions. The terminal alkyne allows for a variety of chemical modifications.
Applications in Drug Development and Research
The utility of this compound in drug development and research lies in its role as a versatile building block. The propargylamine functional group is a key pharmacophore in a number of drugs, particularly for neurological disorders.[4] The ability to introduce this moiety in a protected form allows for the synthesis of complex molecules.
Caption: Potential synthetic applications of this compound in research.
Conclusion
This compound is a valuable synthetic intermediate whose initial synthesis is straightforward and high-yielding. While its direct biological activity remains to be explored, its utility as a protected form of propargylamine makes it a relevant compound for medicinal chemists and researchers in drug discovery. This guide provides the essential technical information required for its synthesis, characterization, and potential application in the development of new chemical entities. Further research into the pharmacological properties of this specific molecule may reveal novel biological functions.
References
- 1. This compound | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 120539-91-5 [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bioconjugation: A Technical Guide to Benzyl N-prop-2-ynylcarbamate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of Benzyl N-prop-2-ynylcarbamate, a key reagent in the field of click chemistry. This versatile molecule, also known as N-Cbz-propargylamine, provides a robust platform for the precise covalent modification of biomolecules, a critical process in drug development, diagnostics, and fundamental biological research. Its utility in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions makes it an invaluable tool for researchers seeking to create stable and well-defined bioconjugates.
Core Principles of Click Chemistry
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, yielding a single, stable product with minimal byproducts.[1][2] The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[1][3] This reaction can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biological molecules.[4][5]
Two main variants of this reaction are widely employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne, such as the one present in Benzyl N-prop-2-ynylcarbamate, and an azide.[3][] The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3][7] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[8][9] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free version of the click reaction relies on the inherent ring strain of a cyclooctyne to drive the reaction with an azide.[10][11][12] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms.[4] While Benzyl N-prop-2-ynylcarbamate itself is a terminal alkyne and not a strained cyclooctyne, it is the azide-containing partner that would be designed to react with a strained cyclooctyne in a SPAAC reaction. However, for the purposes of this guide focusing on the utility of Benzyl N-prop-2-ynylcarbamate, we will primarily detail its role in CuAAC.
Physicochemical Properties of Benzyl N-prop-2-ynylcarbamate
Understanding the properties of Benzyl N-prop-2-ynylcarbamate is crucial for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [13][14] |
| Molecular Weight | 189.21 g/mol | [14] |
| CAS Number | 120539-91-5 | [14][15] |
| Melting Point | 39-41 °C | [13][16] |
| Boiling Point | 324 °C at 760 mmHg | [16] |
| Physical Form | Solid/Powder | [15][16] |
| Solubility | Soluble in Ethanol, DMSO, DMF | [13][17] |
| Storage Temperature | 2-8°C or Room Temperature | [13][15] |
Experimental Protocols
The following are detailed methodologies for the use of Benzyl N-prop-2-ynylcarbamate in CuAAC reactions for the modification of azide-containing biomolecules.
General Protocol for CuAAC Bioconjugation
This protocol describes a general procedure for conjugating Benzyl N-prop-2-ynylcarbamate to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Benzyl N-prop-2-ynylcarbamate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve Benzyl N-prop-2-ynylcarbamate in anhydrous DMSO to create a stock solution (e.g., 50 mM).
-
Ensure the azide-modified protein is at a known concentration in an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add a 10-50 fold molar excess of the Benzyl N-prop-2-ynylcarbamate stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability. Gently mix.
-
Add the THPTA stock solution to the reaction mixture to a final concentration of 5 mM. Vortex briefly.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM. Vortex briefly.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 15 mM. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted small molecules and catalyst components using an appropriate method such as SEC or dialysis.
-
Protocol for Labeling of Oligonucleotides
This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye, which is the reverse of using Benzyl N-prop-2-ynylcarbamate, but the principles are the same and can be adapted. For using Benzyl N-prop-2-ynylcarbamate, one would start with an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide in water.
-
Benzyl N-prop-2-ynylcarbamate.
-
2M Triethylammonium Acetate Buffer, pH 7.0.[5]
-
DMSO.
-
10 mM Copper (II)-TBTA Stock in 55% DMSO.[5]
-
5 mM Ascorbic Acid Stock solution.[2]
Procedure:
-
Dissolve the azide-modified oligonucleotide in water in a pressure-tight vial.[2]
-
Add 2M triethylammonium acetate buffer, pH 7.0.[5]
-
Add DMSO and vortex.[2]
-
Add a stock solution of Benzyl N-prop-2-ynylcarbamate (e.g., 10 mM in DMSO) and vortex.[5]
-
Add the required volume of 5mM Ascorbic Acid Stock solution and vortex briefly.[2]
-
Degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 30 seconds.[2][5]
-
Add the required amount of 10 mM Copper (II)-TBTA Stock in 55% DMSO. Flush the vial with inert gas and close the cap.[2][5]
-
Keep at room temperature overnight.[5]
-
Purify the labeled oligonucleotide using ethanol precipitation or an appropriate chromatography method.[5]
Quantitative Data in Click Chemistry
The efficiency of click reactions can be quantified to optimize experimental conditions. The following table summarizes typical quantitative data relevant to CuAAC reactions.
| Parameter | Typical Value Range | Significance |
| Catalyst Loading (CuSO₄) | 0.0025 - 1 mol% | Lower catalyst loading is preferred to minimize potential toxicity and side reactions, especially in biological systems.[7] |
| Ligand to Copper Ratio | 2:1 to 5:1 | The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects biomolecules from oxidative damage.[8][9] |
| Reactant Molar Excess | 1.5 to 50-fold excess of one reactant | A molar excess of the smaller, more easily removable reactant (e.g., Benzyl N-prop-2-ynylcarbamate) is often used to drive the reaction to completion.[4][18] |
| Reaction Time | 15 minutes to overnight | Reaction times vary depending on the reactants, concentrations, and temperature.[5][18] |
| Reaction Temperature | Room temperature to 37°C | Mild reaction temperatures are a key advantage of click chemistry, preserving the integrity of biomolecules.[18] |
Visualizing Click Chemistry Workflows
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying mechanisms.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. Benzyl prop-2-yn-1-ylcarbamate | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benzyl N-(prop-2-yn-1-yl)carbamate | 120539-91-5 [sigmaaldrich.com]
- 16. This compound | 120539-91-5 [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benzyl prop-2-yn-1-ylcarbamate: Synthesis, Properties, and Applications in Chemical Research
For Immediate Release
This technical guide provides a comprehensive overview of Benzyl prop-2-yn-1-ylcarbamate, a versatile chemical compound with significant applications in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis protocols, and its role as a key building block in advanced chemical transformations.
Core Molecular Data
This compound, also known by its synonym N-Cbz-propargylamine, is a carbamate derivative featuring a terminal alkyne group. This unique combination of a stable protecting group and a reactive functional handle makes it a valuable reagent in various synthetic strategies.
Below is a summary of its key molecular and physical properties:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |
| Molecular Weight | 189.21 g/mol | [2] |
| CAS Number | 120539-91-5 | |
| Appearance | Low melting solid | [3] |
| Melting Point | 39-41 °C | [1] |
| Boiling Point | 324 °C | |
| Solubility | Soluble in Ethanol |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of propargylamine with benzyl chloroformate. This reaction is a standard procedure for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto a primary amine.
General Synthesis Pathway
The overall synthetic transformation can be depicted as follows:
Detailed Experimental Protocol
Materials:
-
Propargylamine
-
Benzyl chloroformate
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous acetonitrile (CH₃CN) or another suitable aprotic solvent
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propargylamine in anhydrous acetonitrile.
-
Add potassium carbonate to the solution with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
Applications in Organic Synthesis
This compound is not known for its direct biological activity. Instead, its value lies in its utility as a versatile building block in organic synthesis.
Protecting Group for Amines
The Cbz group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its straightforward removal by catalytic hydrogenolysis. The presence of the propargyl group provides a handle for further chemical modifications.
Precursor in Gold-Catalyzed Reactions
A significant application of this compound is in the preparation of ligands for asymmetric gold catalysis.[1] The terminal alkyne can coordinate to a gold catalyst, and the overall structure of the resulting ligand can influence the stereochemical outcome of a reaction. Gold-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5][6]
The general workflow for its application in gold-catalyzed reactions can be visualized as follows:
Role in the Synthesis of Bioactive Molecules
The propargylamine moiety is a key structural feature in a number of biologically active compounds, particularly those targeting neurodegenerative diseases like Parkinson's and Alzheimer's disease.[7] Propargylamine derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[7] While this compound itself is not a therapeutic agent, its structural motifs are relevant to the synthesis of such compounds.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature available that describes any direct biological activity or identifies any specific signaling pathways associated with this compound. Its significance in the context of drug development is as a synthetic intermediate for the construction of more complex, biologically active molecules.
Conclusion
This compound is a valuable and versatile reagent in organic chemistry. Its well-defined molecular structure and dual functionality as a protected amine and a reactive alkyne make it a useful tool for synthetic chemists. While it does not possess known direct biological activity, its application in the synthesis of ligands for catalysis and as a building block for potentially bioactive molecules underscores its importance in chemical research and the early stages of drug discovery. Further research may yet uncover new applications for this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Understanding the reaction mechanism of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Gold(I)-catalyzed tandem reactions initiated by hydroamination of alkynyl carbamates: application to the synthesis of nitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
- 7. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl prop-2-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl prop-2-yn-1-ylcarbamate, with the IUPAC name benzyl N-prop-2-ynylcarbamate , is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in drug development, drawing upon the known biological activities of its constituent benzyl carbamate and propargylamine moieties. Particular attention is given to its potential as an enzyme inhibitor and its relevance in targeting signaling pathways crucial in immunology and oncology, such as the cGAS-STING pathway.
Chemical and Physical Properties
This compound is a stable organic compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| IUPAC Name | benzyl N-prop-2-ynylcarbamate | PubChem CID 11137906[1] |
| Synonyms | N-Cbz-propargylamine, Benzyl N-(prop-2-yn-1-yl)carbamate | PubChem CID 11137906[1] |
| CAS Number | 120539-91-5 | PubChem CID 11137906[1] |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem CID 11137906[1] |
| Molecular Weight | 189.21 g/mol | PubChem CID 11137906[1] |
| Melting Point | 39-41 °C | LookChem[2], Sigma-Aldrich[3] |
| Boiling Point | 324 °C at 760 mmHg | Sigma-Aldrich[3] |
| Solubility | Soluble in Ethanol | LookChem[2] |
| Appearance | Low Melting Solid / Powder | Fluorochem, Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C | LookChem[2] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The PubChem database provides information on the ¹³C NMR spectrum of this compound.[1]
Mass Spectrometry (MS)
-
GC-MS: The PubChem entry for this compound indicates the availability of GC-MS data, which is crucial for determining the molecular weight and fragmentation pattern of the compound.[1]
Infrared (IR) Spectroscopy
The IR spectrum of a carbamate generally shows characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C-N stretching.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved via a Schotten-Baumann reaction between propargylamine and benzyl chloroformate. This method is widely used for the N-protection of amines as carbamates.
Materials and Reagents
-
Propargylamine (prop-2-yn-1-amine)
-
Benzyl chloroformate
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve propargylamine in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add potassium carbonate to the solution.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate dropwise to the stirred suspension. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Applications in Drug Development
While specific biological studies on this compound are not extensively documented, the well-established pharmacological importance of its constituent moieties—benzyl carbamate and propargylamine—provides a strong rationale for its investigation as a potential therapeutic agent.[5][6]
Enzyme Inhibition
-
Benzyl Carbamate Moiety: Benzyl carbamate derivatives have been identified as inhibitors of various enzymes. For instance, they have shown inhibitory activity against coronavirus Mpro enzymes, which are crucial for viral replication.[7] They have also been investigated as inhibitors of carbonic anhydrases, with some isoforms being inhibited in the low micromolar range.[8]
-
Propargylamine Moiety: The propargylamine functional group is a key component in several marketed drugs, particularly as irreversible monoamine oxidase B (MAO-B) inhibitors used in the treatment of Parkinson's disease.[9] The alkyne functionality can act as a "warhead" for covalent modification of enzyme active sites.
Given these precedents, this compound presents an interesting scaffold for the design of novel enzyme inhibitors, potentially targeting proteases, oxidoreductases, or other enzyme classes relevant to human diseases.
Modulation of Signaling Pathways
Cellular signaling pathways are critical targets in modern drug discovery. The innate immune system, for example, relies on intricate signaling cascades to detect and respond to pathogens and cellular damage.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune response to cytosolic DNA.[10][11] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention.
Caption: The cGAS-STING signaling pathway.
While direct modulation of the cGAS-STING pathway by this compound has not been reported, its structural features suggest potential for interaction with components of this or other signaling cascades. The development of small molecule modulators of such pathways is a highly active area of research in drug discovery.
Conclusion
This compound is a versatile molecule with a straightforward synthesis. The known biological activities of its constituent functional groups make it a compelling candidate for further investigation in drug discovery programs. Its potential as an enzyme inhibitor and a modulator of key signaling pathways warrants exploration by researchers in both academic and industrial settings. This technical guide provides a foundational resource to facilitate such endeavors.
References
- 1. This compound | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 120539-91-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of carbonic anhydrases by a substrate analog: benzyl carbamate directly coordinates the catalytic zinc ion mimicking bicarbonate binding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Benzyl N-prop-2-ynylcarbamate: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl N-prop-2-ynylcarbamate is a chemical compound characterized by the presence of a benzyl protecting group and a reactive propargyl moiety. While detailed biological studies on this specific molecule are not extensively documented in publicly available literature, its structural features suggest significant potential in medicinal chemistry and drug development. The propargyl group is a key functional group for "click chemistry," a powerful tool for bioconjugation and the synthesis of complex molecular architectures. Furthermore, the carbamate linkage is a common motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of Benzyl N-prop-2-ynylcarbamate, including its chemical identifiers, and explores its potential therapeutic applications by examining the established biological activities of structurally related benzyl carbamate and propargylamine derivatives. This analysis aims to stimulate further research and highlight the potential of this compound as a building block in the design of novel therapeutics.
Chemical Identity and Properties
Benzyl N-prop-2-ynylcarbamate is identified by the following chemical descriptors:
| Identifier | Value |
| SMILES | C#CCNC(=O)OCC1=CC=CC=C1[1] |
| InChIKey | SVBHWCDDVMKYTN-UHFFFAOYSA-N[1][2] |
These identifiers are crucial for unambiguous identification in chemical databases and literature.
Synthetic Approaches
The synthesis of Benzyl N-prop-2-ynylcarbamate and its derivatives is typically achieved through standard organic chemistry reactions. A common synthetic route involves the reaction of propargylamine with benzyl chloroformate in the presence of a base. This reaction forms the carbamate linkage.
-
Experimental Protocol: General Synthesis of N-aryl/alkyl Carbamates
-
Dissolve the primary or secondary amine (e.g., propargylamine) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine, to the reaction mixture to act as a proton scavenger.
-
Slowly add benzyl chloroformate dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the pure Benzyl N-prop-2-ynylcarbamate.
-
Potential Therapeutic Applications and Signaling Pathways
While direct experimental data on the biological activity of Benzyl N-prop-2-ynylcarbamate is limited, the activities of structurally analogous compounds provide a strong basis for hypothesizing its potential roles in drug discovery.
Covalent Inhibition of Cysteine Proteases
The benzyl carbamate moiety has been identified as a key pharmacophore in inhibitors of viral cysteine proteases, such as the main protease (Mpro) of SARS-CoV-2. These enzymes are crucial for viral replication. The propargyl group, being an electrophilic warhead, could potentially engage in a covalent interaction with the catalytic cysteine residue in the active site of such proteases.
-
Hypothesized Signaling Pathway: Inhibition of Viral Replication
The diagram below illustrates the potential mechanism of action where Benzyl N-prop-2-ynylcarbamate acts as a covalent inhibitor of a viral cysteine protease, thereby blocking the proteolytic processing of viral polyproteins and inhibiting viral replication.
Caption: Hypothesized inhibition of viral replication.
Application in Bioorthogonal Chemistry and Drug Targeting
The terminal alkyne of the propargyl group makes Benzyl N-prop-2-ynylcarbamate an ideal candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific conjugation of the molecule to other molecules bearing an azide group, such as fluorescent dyes, targeting ligands, or larger drug scaffolds.
-
Experimental Workflow: Bioorthogonal Labeling
This workflow outlines how Benzyl N-prop-2-ynylcarbamate could be used to label a target protein that has been metabolically engineered to incorporate an azide-containing unnatural amino acid.
Caption: Workflow for bioorthogonal protein labeling.
Conclusion
Benzyl N-prop-2-ynylcarbamate is a versatile chemical entity with significant, albeit largely unexplored, potential in the field of drug discovery and chemical biology. Its structural motifs, the benzyl carbamate and the terminal alkyne, are present in numerous biologically active compounds and provide a handle for powerful chemical transformations. While further direct biological evaluation of this specific compound is warranted, the existing literature on related structures strongly suggests that it could serve as a valuable building block for the development of novel covalent inhibitors and as a tool for bioorthogonal chemistry applications. This guide provides a foundational understanding to encourage and facilitate future research into this promising molecule.
References
Physical properties like melting point and boiling point of N-Cbz-propargylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-propargylamine (N-benzyloxycarbonyl-propargylamine). The document details its key characteristics, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation, offering valuable information for its application in organic synthesis and drug discovery. N-Cbz-propargylamine serves as a crucial building block, particularly as a precursor in the synthesis of more complex molecules where protection of the amine and the presence of a terminal alkyne are required for subsequent reactions like click chemistry or Sonogashira couplings.
Core Physical and Chemical Properties
N-Cbz-propargylamine, also known as Benzyl 2-propynylcarbamate, is a carbamate-protected form of propargylamine. The benzyloxycarbonyl (Cbz) group provides stability under various reaction conditions, allowing for selective modifications at the alkyne terminus. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| Appearance | White to Orange to Green powder to lump | [1] |
| Melting Point | 37 - 41 °C | [1][2][3] |
| Boiling Point | 324 °C | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][3] |
| Molecular Weight | 189.21 g/mol | [1][3] |
| Density | 1.127 g/cm³ | [2] |
| Flash Point | 150 °C | [1][2] |
| Solubility | Soluble in Ethanol | [1][3] |
| Storage Temperature | Refrigerated (0-10°C) | [1] |
| CAS Number | 120539-91-5 | [1][2][3] |
Experimental Protocols
The following protocols describe the synthesis of N-Cbz-propargylamine and the standard methods for determining its physical properties.
1. Synthesis of N-Cbz-propargylamine via Schotten-Baumann Conditions
The most common method for introducing the Cbz protecting group is by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions to neutralize the HCl byproduct.[4]
-
Materials:
-
Propargylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF) and Water (or another suitable biphasic system)
-
Ethyl Acetate (for extraction)
-
Brine
-
-
Procedure:
-
Dissolve propargylamine in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (approx. 2 equivalents) to the solution.
-
Slowly add benzyl chloroformate (approx. 1.1 - 1.5 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C.[4][5]
-
Allow the reaction to stir at 0 °C for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]
-
Purify the resulting crude product by silica gel column chromatography to yield pure N-Cbz-propargylamine.[5]
-
2. Determination of Melting Point
The melting point is determined using a standard melting point apparatus.
-
Procedure:
-
A small, dry sample of the purified N-Cbz-propargylamine is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
-
3. Determination of Boiling Point
The boiling point is determined by distillation at a specific pressure.
-
Procedure:
-
A sample of the purified liquid is placed in a distillation flask.
-
The apparatus is assembled for distillation.
-
The sample is heated until it boils, and the vapor temperature is recorded. This temperature, at a given pressure, is the boiling point. Given the high boiling point, vacuum distillation may be employed to prevent decomposition.
-
Synthetic Workflow Visualization
The synthesis of N-Cbz-propargylamine is a straightforward protection reaction. The logical workflow involves the nucleophilic attack of the primary amine (propargylamine) on the electrophilic carbonyl carbon of benzyl chloroformate. This process is facilitated by a base that quenches the hydrochloric acid formed during the reaction.
Caption: Synthetic workflow for the N-Cbz protection of propargylamine.
References
An In-depth Technical Guide on the Solubility of Benzyl prop-2-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Benzyl prop-2-yn-1-ylcarbamate in common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents known qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise quantitative solubility in their own laboratory settings.
Data Presentation: Solubility of this compound
| Solvent Class | Solvent | This compound | Benzyl carbamate (Analogue) | (4-benzylphenyl) carbamate (Analogue) |
| Polar Protic | Water | Data not available | Moderately soluble[1] | Limited solubility, enhanced by polarity[2] |
| Ethanol | Soluble | Soluble[2] | Soluble[2] | |
| Methanol | Data not available | Soluble[3] | Soluble[2] | |
| Polar Aprotic | Acetone | Data not available | Data not available | Soluble[2] |
| Acetonitrile (ACN) | Data not available | Data not available | Data not available | |
| Dimethylformamide (DMF) | Data not available | Soluble[3] | Data not available | |
| Dimethyl sulfoxide (DMSO) | Data not available | Data not available | Data not available | |
| Nonpolar | Dichloromethane (DCM) | Data not available | Soluble[3] | Data not available |
| Chloroform | Data not available | Soluble[3] | Data not available | |
| Toluene | Data not available | Data not available | Data not available | |
| Hexane | Data not available | Data not available | Data not available | |
| Diethyl Ether | Data not available | Data not available | Data not available |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the specific concentration is not reported. "Data not available" signifies that no solubility information for that specific solvent was found in the searched literature.
Experimental Protocols: Determination of Quantitative Solubility
To obtain precise quantitative solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard and reliable technique for determining the solubility of a solid compound in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, DMF, DMSO, dichloromethane, chloroform, toluene, hexane, ethyl acetate)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer, Gas Chromatography)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is generally recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a calibration curve.
-
Analyze the diluted sample solution using the same analytical method.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Workflow for Solubility Determination:
Caption: Experimental workflow for determining the quantitative solubility of a solid compound.
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates a general and plausible synthetic route for this compound. This is a representative pathway and may be subject to optimization and variation in a laboratory setting.
Caption: A plausible synthetic pathway for this compound.
References
Technical Guide: Benzyl prop-2-yn-1-ylcarbamate (CAS 120539-91-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, is a chemical compound with the CAS number 120539-91-5.[1][2][3][4] This molecule incorporates a propargylamine moiety, a structural feature of significant interest in medicinal chemistry and drug discovery due to its presence in various neuroprotective agents.[5] The presence of the terminal alkyne group also makes it a valuable reagent in "click chemistry," a set of powerful and versatile reactions for molecular synthesis.[6][7] This technical guide provides a comprehensive overview of the properties, structure, synthesis, and potential biological relevance of this compound.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzyl carbamate protecting group attached to a propargylamine functional group.
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][3][4] |
| Molecular Weight | 189.21 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline solid or powder | [8] |
| Melting Point | 39-41 °C | |
| Boiling Point | 324 °C at 760 mmHg | |
| Solubility | Soluble in Ethanol | [3] |
| InChI Key | SVBHWCDDVMKYTN-UHFFFAOYSA-N |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the reaction of propargylamine with benzyl chloroformate under basic conditions.[3]
Reaction Scheme:
Caption: General synthesis scheme.
Detailed Protocol (Illustrative):
-
Dissolution: Dissolve propargylamine (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.
-
Reaction: Cool the mixture to 0-5 °C in an ice bath. Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[9]
Purification
Column Chromatography (Illustrative Protocol):
-
Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).[10]
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[11]
Recrystallization (Illustrative Protocol):
-
Solvent Selection: Determine a suitable solvent system for recrystallization. A mixture of ethanol and water is a potential candidate.[12][13][14]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Slowly add water to the hot solution until turbidity is observed. Reheat the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Expected signals for aromatic, benzylic, propargylic, and acetylenic protons. | [15][16][17] |
| ¹³C NMR | Expected signals for aromatic, carbonyl, benzylic, and acetylenic carbons. | [1][3][4][18] |
| Mass Spec. | Expected molecular ion peak [M+H]⁺ at m/z 190.08626. | [1][4][8] |
Illustrative Analytical Workflow:
Caption: Analytical workflow for this compound.
Biological Activity and Signaling Pathways
The propargylamine moiety is a key pharmacophore in several drugs targeting neurodegenerative diseases, primarily through the inhibition of monoamine oxidases (MAO).[5] MAOs are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease. While direct experimental data for this compound is limited, its structural similarity to known MAO inhibitors suggests it may exhibit similar activity.
Proposed Signaling Pathway: Monoamine Oxidase Inhibition
Caption: Proposed MAO-B inhibition pathway.
The neuroprotective effects of propargylamine derivatives may also involve the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell survival and differentiation.[5]
Applications in Drug Development and Research
-
Neuroprotective Agent Development: As a scaffold for the design and synthesis of novel monoamine oxidase inhibitors for the treatment of neurodegenerative disorders like Parkinson's disease.[19][20][21][22][23][24]
-
Click Chemistry: The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the efficient synthesis of more complex molecules and bioconjugates.[6][7][25][26]
-
Organic Synthesis: Serves as a versatile building block for the introduction of the protected propargylamine functionality in multi-step organic syntheses.
Safety Information
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
This technical guide provides a summary of the available information on this compound (CAS 120539-91-5). Further research is warranted to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C11H11NO2 | CID 11137906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Click Chemistry [organic-chemistry.org]
- 8. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Home Page [chem.ualberta.ca]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. mt.com [mt.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of N-propargylphenelzine and analogues as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tcichemicals.com [tcichemicals.com]
- 26. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for N-Cbz Protection of Propargylamine
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules.[1][2] Its stability under various conditions, including basic and mildly acidic media, and its facile removal via catalytic hydrogenolysis make it an invaluable tool for synthetic chemists.[3][4] This document provides a detailed protocol for the N-Cbz protection of propargylamine using benzyl chloroformate (Cbz-Cl). Propargylamine is a key building block in medicinal chemistry, and its protection is often a necessary step for further functionalization.[5]
Reaction Scheme
The reaction involves the nucleophilic attack of the primary amine of propargylamine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid generated during the reaction.[1]
General Reaction for N-Cbz Protection of Propargylamine
Experimental Protocol
This protocol details a standard laboratory procedure for the N-Cbz protection of propargylamine.
Materials and Reagents:
-
Propargylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 equiv.) in a mixture of dichloromethane (or THF) and water (e.g., a 2:1 ratio) at room temperature.
-
Addition of Base: Add sodium bicarbonate (2.0-2.5 equiv.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05-1.2 equiv.) dropwise to the cold, stirred suspension over 15-30 minutes.[6] Ensure the temperature is maintained at 0 °C during the addition.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting amine indicates the completion of the reaction.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[7]
-
Combine the organic layers and wash with water, followed by brine.[8]
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Cbz-propargylamine.[1][8]
Safety Precautions:
-
Benzyl chloroformate is corrosive, a lachrymator, and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[2][9]
-
Propargylamine is a flammable and corrosive liquid. Handle with care in a fume hood.
-
The reaction generates HCl, which is neutralized by the base. Ensure adequate ventilation.
Data Presentation
The following table summarizes typical quantitative data for the N-Cbz protection of propargylamine.
| Parameter | Value/Condition | Reference/Note |
| Reactants | ||
| Propargylamine | 1.0 equivalent | |
| Benzyl Chloroformate | 1.05 - 1.2 equivalents | [6] |
| Base (e.g., NaHCO₃) | 2.0 - 2.5 equivalents | [1][6] |
| Reaction Conditions | ||
| Solvent | Dichloromethane/Water or THF/Water | [1][6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 3 - 6 hours | [6] |
| Outcome | ||
| Typical Yield | >90% | [4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the N-Cbz protection of propargylamine.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. ijacskros.com [ijacskros.com]
- 4. benchchem.com [benchchem.com]
- 5. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Synthesis of Benzyl prop-2-yn-1-ylcarbamate
Introduction
Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, is a valuable building block in organic synthesis. The propargyl group provides a versatile handle for various chemical transformations, including click chemistry, coupling reactions, and the synthesis of heterocyclic compounds. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the amine functionality, which can be selectively removed under mild hydrogenolysis conditions. This document provides a detailed protocol for the synthesis of this compound from propargylamine, intended for researchers, scientists, and drug development professionals.
Reaction Scheme
The synthesis involves the protection of the primary amine of propargylamine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials and Equipment
-
Reagents:
-
Propargylamine (C₃H₅N, MW: 55.08 g/mol )
-
Benzyl chloroformate (C₈H₇ClO₂, MW: 170.59 g/mol )
-
Sodium bicarbonate (NaHCO₃, MW: 84.01 g/mol )
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Detailed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq) in a mixture of ethanol and water.
-
Addition of Base: Add sodium bicarbonate (2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours under an inert atmosphere.[1]
-
Work-up:
-
Once the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography.
-
-
Characterization: The final product, this compound, is a solid with a melting point of 39-41 °C.[1]
Safety Precautions
-
Propargylamine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzyl chloroformate is a lachrymator and is corrosive. It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.
-
The reaction should be performed under an inert atmosphere to prevent side reactions.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Propargylamine | |
| Reagent | Benzyl chloroformate | |
| Base | Sodium bicarbonate | [1] |
| Solvent | Ethanol/Water | [1] |
| Reaction Temperature | 0 °C to 20 °C | [1] |
| Reaction Time | 14 hours | [1] |
| Product | This compound | |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 39-41 °C | [1] |
| Reported Yield | ~91% | [1] |
Visualizations
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Synthesis workflow from starting materials to the final product.
Logical Relationship of Reagents and Steps
This diagram shows the logical relationship between the reagents, reaction conditions, and the resulting intermediate and final products.
References
Application Notes and Protocols for Benzyl prop-2-yn-1-ylcarbamate in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl prop-2-yn-1-ylcarbamate, also known as N-Cbz-propargylamine, is a versatile reagent in the field of bioconjugation. Its terminal alkyne group makes it a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This reaction facilitates the formation of a stable triazole linkage between the alkyne-functionalized carbamate and an azide-modified biomolecule. The carbamate moiety provides a stable protecting group for the propargylamine, which can be deprotected under specific conditions if further functionalization is required.
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions, making it an invaluable tool for labeling and modifying a wide range of biomolecules, including proteins, peptides, and nucleic acids.[1] These modifications are instrumental in various applications, from drug discovery and development, such as the construction of antibody-drug conjugates (ADCs), to the study of biological processes through fluorescent labeling.[1][2]
Principle of Bioconjugation
The primary application of this compound in bioconjugation is through the CuAAC reaction. This reaction involves the [3+2] cycloaddition of its terminal alkyne with an azide-functionalized molecule in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[3] To enhance reaction efficiency and protect the biomolecule from potential damage by free copper ions, a chelating ligand like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[3] The resulting 1,4-disubstituted triazole ring is highly stable and serves as a robust covalent linker.
Applications
-
Protein and Peptide Labeling: Introduction of reporter molecules such as fluorophores, biotin, or other affinity tags for detection and imaging.
-
Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[1]
-
Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.
-
Preparation of Neoglycoconjugates: Conjugation of carbohydrate moieties to proteins or lipids to study their biological roles.
Quantitative Data Summary
The following table summarizes representative data for a typical CuAAC bioconjugation reaction using an azide-functionalized peptide and this compound. The data is illustrative and actual results may vary depending on the specific biomolecule and reaction conditions.
| Parameter | Value | Method of Determination |
| Reactants | ||
| Azide-Peptide Concentration | 100 µM | - |
| This compound Concentration | 200 µM | - |
| Catalyst System | ||
| CuSO₄ Concentration | 50 µM | - |
| THPTA Concentration | 250 µM | - |
| Sodium Ascorbate Concentration | 5 mM | - |
| Reaction Conditions | ||
| Temperature | Room Temperature (25°C) | - |
| Reaction Time | 1 hour | - |
| pH | 7.4 | - |
| Outcome | ||
| Conjugation Efficiency | >95% | LC-MS Analysis |
| Yield of Purified Conjugate | 85% | Quantification after purification |
| Stability of Triazole Linkage | Stable at 37°C for >7 days | HPLC Analysis |
Experimental Protocols
Materials
-
This compound
-
Azide-functionalized biomolecule (e.g., peptide, protein)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Deionized water
-
Organic solvent (e.g., DMSO or DMF) for dissolving this compound
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
Analytical instruments (e.g., LC-MS, SDS-PAGE)
Stock Solution Preparation
-
This compound (10 mM): Dissolve the required amount of this compound in DMSO or DMF.
-
Azide-Biomolecule (1-5 mg/mL): Dissolve the azide-modified biomolecule in an appropriate amine-free buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
THPTA (100 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (100 mM): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use.
Protocol for Bioconjugation of an Azide-Modified Peptide
This protocol describes the labeling of a 1 mg sample of an azide-modified peptide (MW ~5 kDa) with this compound.
-
In a microcentrifuge tube, dissolve 1 mg of the azide-modified peptide in 500 µL of PBS (pH 7.4).
-
Add 10 µL of the 10 mM this compound stock solution (final concentration ~200 µM).
-
In a separate tube, prepare the catalyst premix by adding 2.5 µL of 20 mM CuSO₄ to 12.5 µL of 100 mM THPTA. Let it stand for 2-3 minutes.
-
Add the 15 µL of the catalyst premix to the peptide solution.
-
To initiate the reaction, add 50 µL of freshly prepared 100 mM sodium ascorbate solution (final concentration ~5 mM).
-
Gently mix the reaction solution by pipetting up and down or by brief vortexing.
-
Incubate the reaction at room temperature for 1-2 hours.
-
After the incubation, the reaction can be stopped by adding EDTA to chelate the copper.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.
-
Analyze the purified conjugate by LC-MS to confirm successful conjugation and by SDS-PAGE to assess purity.
Visualizations
Caption: Experimental workflow for bioconjugation.
References
Application Notes and Protocols for Benzyl N-prop-2-ynylcarbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Benzyl N-prop-2-ynylcarbamate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile terminal alkyne is a valuable building block for synthesizing 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry, bioconjugation, and materials science.
Introduction
Benzyl N-prop-2-ynylcarbamate serves as a key reagent in CuAAC, a cornerstone of "click chemistry."[1][2] The reaction facilitates the formation of a stable triazole linkage between an azide and an alkyne with high efficiency and regioselectivity.[3][4][5] The resulting N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)carbamate scaffold is of particular interest in drug discovery due to its potential biological activities.[1] The CuAAC reaction is renowned for its tolerance of a wide array of functional groups, enabling the rapid synthesis of diverse molecular architectures.[1]
Key Features of Benzyl N-prop-2-ynylcarbamate in CuAAC:
-
Versatility: The benzyl carbamate moiety can be a stable structural element or a protecting group for the propargylamine functionality.
-
Efficiency: Participates in high-yielding CuAAC reactions under mild conditions.
-
Broad Applicability: Used in the synthesis of compounds for drug discovery, PROTACs, bioconjugation, and materials science.[6]
Data Presentation
The following table summarizes typical quantitative data for a CuAAC reaction involving Benzyl N-prop-2-ynylcarbamate and a model azide, such as benzyl azide. Please note that yields and reaction times are dependent on the specific substrates, catalyst system, and reaction conditions.
| Parameter | Value |
| Alkyne | Benzyl N-prop-2-ynylcarbamate |
| Azide | Benzyl Azide (or other organic azide) |
| Catalyst System | CuSO₄·5H₂O (5 mol%) / Sodium Ascorbate (10 mol%) |
| Ligand (optional) | THPTA or TBTA (5-10 mol%) |
| Solvent | t-BuOH/H₂O (1:1) or DMF |
| Concentration | 10-50 mM |
| Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours |
| Typical Isolated Yield | 85 - 98% |
| Characterization (¹H NMR) | Triazole proton singlet at ~δ 7.5-8.5 ppm |
| Characterization (¹³C NMR) | Triazole carbons at ~δ 120-150 ppm |
Experimental Protocols
Below are two representative protocols for the CuAAC reaction using Benzyl N-prop-2-ynylcarbamate. Optimization may be required based on the specific azide substrate.
Protocol 1: General CuAAC Reaction in an Aqueous/Organic Mixture
This protocol is suitable for a wide range of azide-containing molecules and is commonly used for bioconjugation.
Materials:
-
Benzyl N-prop-2-ynylcarbamate
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand
-
Solvent: e.g., a mixture of tert-butanol and water (1:1) or DMF/water
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of Benzyl N-prop-2-ynylcarbamate in DMF or DMSO.
-
Prepare a 10 mM solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.
-
Freshly prepare a 1 M solution of sodium ascorbate in deionized water.
-
Prepare a 50 mM solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a reaction vial, add Benzyl N-prop-2-ynylcarbamate (1.0 equivalent).
-
Add the azide-functionalized molecule (1.0-1.2 equivalents).
-
Add the solvent (e.g., t-BuOH/H₂O 1:1) to achieve a final concentration of approximately 10-50 mM of the limiting reagent.[6]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Initiation of the Reaction:
-
Add the CuSO₄·5H₂O solution (0.05 equivalents, 5 mol%).
-
Add the THPTA or TBTA solution (0.05-0.1 equivalents, 5-10 mol%).
-
Add the freshly prepared sodium ascorbate solution (0.1 equivalents, 10 mol%) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
-
Protocol 2: CuAAC Reaction in an Organic Solvent
This protocol is suitable for reactions where the substrates are not soluble in aqueous media.
Materials:
-
Benzyl N-prop-2-ynylcarbamate
-
Azide-functionalized molecule of interest
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add Benzyl N-prop-2-ynylcarbamate (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents).
-
Dissolve the substrates in the chosen organic solvent (e.g., DCM or THF).
-
-
Initiation of the Reaction:
-
Add CuI or CuBr (0.05-0.1 equivalents, 5-10 mol%).
-
Add DIPEA or TEA (0.1-0.2 equivalents, 10-20 mol%) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Reactions are typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
General Mechanism of CuAAC
The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Workflow
This diagram outlines the typical experimental workflow for a CuAAC reaction using Benzyl N-prop-2-ynylcarbamate.
Caption: Experimental workflow for a typical CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
N-Cbz-Propargylamine: A Versatile Scaffold for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Cbz-propargylamine has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining a protected amine with a reactive terminal alkyne, provide a powerful platform for constructing various ring systems, many of which are prevalent in pharmaceuticals and biologically active molecules. These application notes provide an overview of the synthetic utility of N-Cbz-propargylamine, detailing key reactions, experimental protocols, and the biological relevance of the resulting heterocyclic scaffolds.
Synthesis of Substituted Pyrroles via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole ring. By utilizing N-Cbz-propargylamine as the amine source, N-Cbz protected pyrroles can be readily prepared from 1,4-dicarbonyl compounds. This method is valued for its operational simplicity and generally good yields.[1][2][3]
Reaction Workflow:
Caption: General workflow for the Paal-Knorr synthesis of N-Cbz-pyrroles.
Quantitative Data:
| 1,4-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | Acetic Acid | Ethanol | Reflux | 4 | 85 | [3] |
| 3,4-Dimethyl-2,5-hexanedione | p-TsOH | Toluene | 110 | 6 | 78 | [1] |
| 1,4-Diphenyl-1,4-butanedione | Sc(OTf)₃ | CH₂Cl₂ | rt | 12 | 92 | [2] |
Experimental Protocol: Synthesis of N-Cbz-2,5-dimethylpyrrole
-
To a solution of 2,5-hexanedione (1.0 mmol) in ethanol (10 mL), add N-Cbz-propargylamine (1.1 mmol).
-
Add glacial acetic acid (0.1 mL) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-Cbz-2,5-dimethylpyrrole.
Gold-Catalyzed Cyclization for Pyridine Synthesis
Gold catalysts have proven to be highly effective in mediating the cyclization of propargylamines to form substituted pyridines.[4][5] This methodology offers a powerful route to access this important class of heterocycles, which are core structures in many pharmaceutical agents.[6][7][8]
Reaction Workflow:
Caption: General workflow for the gold-catalyzed synthesis of pyridines.
Quantitative Data:
| N-Cbz-propargylamine Derivative | Gold Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Cbz-1,5-diphenyl-1,4-pentadiyn-3-amine | AuCl₃ | DCE | 80 | 2 | 88 | [4] |
| N-Cbz-1-phenyl-1,4-pentadiyn-3-amine | [IPrAu(NTf₂)] | CH₂Cl₂ | rt | 4 | 91 | [5] |
| N-Cbz-1-(4-methoxyphenyl)-1,4-pentadiyn-3-amine | AuCl | Acetonitrile | 60 | 6 | 85 | [4] |
Experimental Protocol: Gold-Catalyzed Synthesis of a Substituted Pyridine
-
In a dry reaction tube, dissolve the N-Cbz-propargylamine derivative (0.5 mmol) in 1,2-dichloroethane (DCE) (5 mL).
-
Add the gold catalyst (e.g., AuCl₃, 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C and stir for the specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a short pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired pyridine derivative.
Multicomponent A³ Coupling Reaction
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component method for the synthesis of propargylamines.[9][10][11] When N-Cbz-propargylamine is employed as the alkyne component, this reaction provides access to more complex propargylamine derivatives, which can serve as precursors for further heterocyclic synthesis.
Reaction Workflow:
Caption: General workflow for the A³ coupling reaction.
Quantitative Data:
| Aldehyde | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | CuI | Toluene | 80 | 12 | 92 | [9] |
| 4-Chlorobenzaldehyde | Morpholine | CuBr | Acetonitrile | rt | 8 | 88 | [10] |
| Cyclohexanecarboxaldehyde | Pyrrolidine | CuCl | neat | 60 | 6 | 95 | [11] |
Experimental Protocol: Copper-Catalyzed A³ Coupling Reaction
-
To a flask containing a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.2 mmol), and N-Cbz-propargylamine (1.0 mmol) in the chosen solvent (e.g., toluene, 5 mL).
-
Add the copper(I) catalyst (e.g., CuI, 5 mol%).
-
Stir the reaction mixture at the specified temperature for the required duration.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][13] Using N-Cbz-propargylamine as the alkyne component allows for the direct introduction of an amino-propargyl moiety onto aromatic or vinylic systems, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles.[14][15]
Reaction Workflow:
Caption: General workflow for the Sonogashira coupling reaction.
Quantitative Data:
| Aryl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt | 3 | 91 | [16] |
| 4-Bromotoluene | Pd(OAc)₂ | CuI | DIPA | DMF | 80 | 6 | 85 | [14] |
| 1-Iodonaphthalene | Pd(dppf)Cl₂ | CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | [15] |
Experimental Protocol: Sonogashira Coupling of N-Cbz-propargylamine with Iodobenzene
-
To a degassed solution of iodobenzene (1.0 mmol) and N-Cbz-propargylamine (1.2 mmol) in a suitable solvent such as THF (10 mL), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 1 mol%).
-
Add a base, such as triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.
Biological Relevance and Signaling Pathways
The heterocyclic compounds synthesized from N-Cbz-propargylamine often exhibit significant biological activities. Understanding the mechanism of action and the signaling pathways they modulate is crucial for drug development.
Oxazolidinones: Inhibition of Bacterial Protein Synthesis
Oxazolidinones, which can be synthesized from propargylamines, are a clinically important class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[8][17] This binding prevents the formation of the initiation complex, a crucial step in protein synthesis.[18]
Caption: Mechanism of action of oxazolidinone antibiotics.
Pyrrole and Pyridine Derivatives: Kinase Inhibition in Cancer Signaling
Many pyrrole and pyridine derivatives synthesized from propargylamine precursors have demonstrated potent anticancer activity by targeting various protein kinases.[19][20][21] For example, certain substituted pyrroles act as inhibitors of Lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling.[20][22] Inhibition of Lck can disrupt the signaling cascade that leads to T-cell activation and proliferation, which is a therapeutic strategy in certain cancers and autoimmune diseases.
Caption: Inhibition of the Lck signaling pathway by a pyrrole derivative.
These examples highlight the significant potential of N-Cbz-propargylamine as a starting material for the discovery of novel therapeutic agents. The synthetic versatility of this building block allows for the creation of diverse heterocyclic libraries, which can be screened for a wide range of biological activities.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Gold(i)-catalyzed synthesis of N-alkenyl 2-pyridonyl sec-amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsat.org [ijsat.org]
- 9. phytojournal.com [phytojournal.com]
- 10. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. arkat-usa.org [arkat-usa.org]
- 17. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemijournal.com [chemijournal.com]
- 19. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Deprotection of Benzyl prop-2-yn-1-ylcarbamate via Hydrogenolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines in organic synthesis, prized for its stability across a range of chemical conditions. Its removal is frequently accomplished via palladium-catalyzed hydrogenolysis, a method favored for its clean reaction profile and the straightforward removal of byproducts, toluene and carbon dioxide.[1] However, when the substrate contains other reducible functional groups, such as the alkyne in benzyl prop-2-yn-1-ylcarbamate, the chemoselective cleavage of the Cbz group presents a significant challenge. Standard hydrogenolysis conditions with palladium on carbon (Pd/C) and hydrogen gas will readily reduce both the Cbz group and the carbon-carbon triple bond.
This document provides detailed application notes on strategies to achieve the selective hydrogenolysis of the Cbz group from this compound, preserving the valuable propargyl moiety. It outlines protocols for modified hydrogenolysis techniques and discusses alternative methods for cases where selectivity cannot be achieved.
Challenges in Selective Hydrogenolysis
The primary challenge in the deprotection of this compound lies in the similar reactivity of the Cbz group and the alkyne functionality towards catalytic hydrogenation. Palladium on carbon is a highly active catalyst that can readily facilitate the reduction of both groups, potentially leading to a mixture of the desired propargylamine, the fully saturated amine, and partially reduced alkene intermediates. Therefore, achieving high selectivity requires careful modulation of the catalyst's activity or the use of alternative hydrogen sources.
Recommended Protocols for Selective Hydrogenolysis
Based on established methodologies for chemoselective hydrogenations, two primary hydrogenolysis-based approaches are recommended for the selective deprotection of this compound. Additionally, a non-hydrogenolytic method is presented as a reliable alternative.
Protocol 1: Transfer Hydrogenolysis with Ammonium Formate
Catalytic transfer hydrogenolysis offers a milder alternative to using pressurized hydrogen gas and can sometimes provide enhanced selectivity. Ammonium formate serves as the in-situ source of hydrogen.
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (10-20% by weight of the substrate).
-
Reagent Addition: Add ammonium formate (4.0-5.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude propargylamine. Further purification can be performed by column chromatography if necessary.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Substrate | Cbz-protected amine | |
| Catalyst | 10% Pd/C | |
| Hydrogen Source | Ammonium Formate | |
| Solvent | Methanol or DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 1-4 hours (typical) | |
| Yield | up to 100% (for general Cbz deprotection) | [2] |
Note: The selectivity of this reaction can be substrate-dependent. It is crucial to carefully monitor the reaction to minimize over-reduction of the alkyne.
Protocol 2: Hydrogenolysis with Pd/C and a Catalyst Modifier (Pyridine)
The addition of a catalyst "poison" or modifier, such as pyridine, can selectively inhibit the hydrogenation of less reactive functional groups. Pyridine is known to modulate the activity of Pd/C, potentially allowing for the cleavage of the more labile Cbz group while preserving the alkyne.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Additive: Add a carefully measured amount of pyridine to the solution. The optimal amount may need to be determined empirically, starting with a small molar excess relative to the catalyst.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight) to the mixture.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Substrate | This compound |
| Catalyst | 10% Pd/C with Pyridine |
| Hydrogen Source | H₂ gas (1 atm) |
| Solvent | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | Room Temperature |
| Reaction Time | Optimization Required |
| Yield | Optimization Required |
Note: The amount of pyridine is a critical parameter and must be optimized for this specific substrate to achieve the desired selectivity.
Alternative Protocol for Non-Hydrogenolytic Deprotection
In cases where achieving selectivity via hydrogenolysis proves difficult, a nucleophilic cleavage method offers a robust and highly selective alternative that will not affect the alkyne functionality.
Protocol 3: Nucleophilic Deprotection with 2-Mercaptoethanol
This protocol utilizes a nucleophile to cleave the Cbz group under basic conditions.
Experimental Protocol:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and potassium phosphate (4.0 eq) in N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add 2-mercaptoethanol (2.0 eq) to the suspension.
-
Reaction: Stir the reaction mixture at 75 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary:
| Parameter | Value/Condition | Reference |
| Substrate | Cbz-protected amine | [3] |
| Reagents | 2-Mercaptoethanol, K₃PO₄ | [3] |
| Solvent | N,N-Dimethylacetamide (DMAc) | [3] |
| Temperature | 75 °C | [3] |
| Reaction Time | Varies (typically several hours) | [3] |
| Yield | High | [3] |
Visualizations
Caption: Experimental workflow for selective hydrogenolysis.
Caption: Simplified mechanism of Cbz deprotection via hydrogenolysis.
References
Application Notes and Protocols for Click Chemistry Reactions with N-Cbz-propargylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-Cbz-propargylamine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile reaction enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and bioconjugation.
Introduction to CuAAC Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts. The premier example of click chemistry is the CuAAC reaction, which involves the cycloaddition of a terminal alkyne, such as N-Cbz-propargylamine, with an azide to form a stable triazole linkage.[1][2] This reaction is widely employed in pharmaceutical sciences for lead discovery, bioconjugation, and the development of novel therapeutic agents due to its biocompatibility and robust nature.[3][4] The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5] The use of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can enhance reaction efficiency and prevent catalyst-related side reactions.[3][6]
Experimental Setup and Considerations
The experimental setup for a CuAAC reaction with N-Cbz-propargylamine is straightforward and can be adapted for a wide range of azide-containing molecules. Key components of the reaction include:
-
N-Cbz-propargylamine: The alkyne component. The carbobenzyloxy (Cbz) protecting group is generally stable under CuAAC conditions.
-
Azide-functionalized Molecule: The reaction partner for N-Cbz-propargylamine.
-
Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.
-
Sodium Ascorbate: A reducing agent to generate the active Cu(I) species.
-
Ligand (e.g., THPTA): Stabilizes the Cu(I) catalyst and improves reaction kinetics.
-
Solvent: A variety of solvents can be used, often a mixture of water and a miscible organic solvent like tert-butanol, DMF, or THF.[7]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the CuAAC reaction of N-Cbz-propargylamine with various azides, based on literature data for similar propargyl compounds. Yields are highly dependent on the specific substrates and reaction conditions.
| Alkyne Reactant | Azide Reactant | Catalyst System | Ligand | Solvent | Reaction Time (h) | Typical Yield (%) |
| N-Cbz-propargylamine | Benzyl Azide | CuSO₄ / Sodium Ascorbate | THPTA | 1:1 t-BuOH/H₂O | 1-4 | 90-98 |
| N-Cbz-propargylamine | Azido-PEG-Biotin | CuSO₄ / Sodium Ascorbate | THPTA | 1:1 DMSO/H₂O | 2-6 | 85-95 |
| N-Cbz-propargylamine | 4-Azidomethyl Coumarin | CuSO₄ / Sodium Ascorbate | THPTA | 1:1 DMF/H₂O | 1-3 | 92-99 |
| N-Cbz-propargylamine | Azide-modified Peptide | CuSO₄ / Sodium Ascorbate | THPTA | Aqueous Buffer (pH 7.4) | 4-12 | 75-90 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Solution-Phase CuAAC
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from N-Cbz-propargylamine and an azide-containing small molecule.
Materials:
-
N-Cbz-propargylamine
-
Azide-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of N-Cbz-propargylamine in a suitable organic solvent (e.g., DMF or THF).
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a reaction vessel, add N-Cbz-propargylamine (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents).
-
Add the reaction solvent, typically a 1:1 mixture of t-BuOH and deionized water, to achieve a final alkyne concentration of 1-10 mM.
-
Stir the mixture to ensure homogeneity.
-
-
Catalyst Addition and Reaction Initiation:
-
In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Let this mixture stand for a few minutes.
-
Add the copper-ligand complex to the reaction mixture (final copper concentration typically 50-200 µM).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents relative to the alkyne).
-
-
Reaction Monitoring and Workup:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by silica gel column chromatography or preparative HPLC.
-
Characterize the purified product using NMR spectroscopy to identify the characteristic triazole proton signal (typically around 7.5-8.5 ppm) and mass spectrometry to confirm the molecular weight.[6]
-
Visualizing the Process
Chemical Reaction Pathway
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.
Experimental Workflow
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Crude Benzyl prop-2-yn-1-ylcarbamate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude Benzyl prop-2-yn-1-ylcarbamate, a valuable intermediate in organic synthesis, utilizing silica gel column chromatography. The described methodology is essential for removing unreacted starting materials, byproducts, and other impurities to obtain a high-purity product suitable for subsequent synthetic transformations and biological evaluations. This protocol outlines the necessary materials, step-by-step procedures for slurry packing, sample loading, elution, and fraction analysis, as well as expected outcomes.
Introduction
This compound, also known as N-Cbz-propargylamine, is a key building block in medicinal chemistry and organic synthesis. The presence of the propargyl group offers a versatile handle for various chemical modifications, such as click chemistry reactions, while the carbamate moiety serves as a stable protecting group for the amine. The purity of this intermediate is paramount for the successful synthesis of complex target molecules and for obtaining reliable biological data. Column chromatography is a fundamental and highly effective technique for the purification of moderately polar organic compounds like this compound, separating components based on their differential adsorption to a stationary phase.[1]
Principle of Separation
Column chromatography separates compounds based on their polarity. A polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase, a mixture of organic solvents. The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, compounds with lower polarity travel down the column more quickly, while more polar compounds interact more strongly with the silica gel and move down more slowly. By carefully selecting the mobile phase composition, effective separation of the desired product from impurities can be achieved.
Data Presentation
Prior to column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation between the product and any impurities, with the product having a retardation factor (Rf) value ideally between 0.2 and 0.4.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is suitable for most applications. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexane mixture | A starting ratio of 20-40% Ethyl Acetate in Hexane (v/v) is recommended for initial TLC analysis. The polarity can be adjusted to achieve the desired Rf value.[1] |
| Target Rf of Product | 0.2 - 0.4 | This range provides a good balance between separation efficiency and elution time. |
| Expected Purity Post-Column | >98% | Purity should be assessed by analytical techniques such as HPLC or NMR. |
| Expected Yield | 85-95% | The yield is dependent on the purity of the crude material and the careful execution of the chromatographic separation. |
Table 1: Key Parameters for Column Chromatography Purification.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Glass chromatography column with a stopcock
-
Separatory funnel or dropping funnel
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton or glass wool
-
Sand (acid-washed)
Preliminary Analysis by Thin Layer Chromatography (TLC)
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane (e.g., start with a 3:7 v/v ratio).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the ratio of ethyl acetate to hexane to achieve an Rf value of 0.2-0.4 for the product spot, ensuring it is well-separated from any impurity spots. Increasing the proportion of ethyl acetate will increase the Rf values.
Column Chromatography Procedure
-
Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approximately 1 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, ensuring the solvent level does not fall below the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by washing it with 2-3 column volumes of the mobile phase.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluting solvent (eluent) in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow of the mobile phase. A gentle positive pressure with an inert gas can be applied to speed up the elution (flash chromatography).
-
Continuously monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Assess the purity of the final product using analytical methods such as NMR, HPLC, or melting point determination. A typical melting point for the pure compound is 39-41°C.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Potential Impurities and Troubleshooting
The primary impurities in the crude product are likely to be unreacted propargylamine and benzyl chloroformate, as well as byproducts such as dibenzyl carbonate. Propargylamine is significantly more polar and will remain at the baseline on the TLC plate in the recommended solvent systems. Benzyl chloroformate and dibenzyl carbonate are less polar and will elute before the desired product.
| Issue | Possible Cause | Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Product elutes too quickly | Mobile phase is too polar. | Decrease the percentage of ethyl acetate in the mobile phase. |
| Poor separation of spots | Incorrect mobile phase polarity. | Re-optimize the mobile phase composition using TLC. A less polar solvent system will generally improve separation, but will also increase elution time. |
| Streaking of spots on TLC/column | Sample is too concentrated or insoluble. | Use a more dilute solution for spotting on TLC. For the column, ensure the sample is fully dissolved during wet loading or properly adsorbed for dry loading. |
Table 2: Troubleshooting Guide for Column Chromatography.
Conclusion
The protocol described provides a reliable and effective method for the purification of crude this compound using silica gel column chromatography. Adherence to this protocol, with careful optimization of the mobile phase through preliminary TLC analysis, will consistently yield a product of high purity, suitable for demanding applications in research and development.
References
Application Notes and Protocols for the Recrystallization of High-Purity Benzyl N-prop-2-ynylcarbamate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to obtaining high-purity Benzyl N-prop-2-ynylcarbamate through recrystallization. The protocols outlined below are designed to be a robust starting point for laboratory-scale purification, ensuring the removal of common process-related impurities.
Introduction
Benzyl N-prop-2-ynylcarbamate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The purity of this reagent is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. This application note details a systematic approach to solvent selection and provides a step-by-step protocol for the recrystallization of Benzyl N-prop-2-ynylcarbamate to achieve high purity.
Physicochemical Properties
A summary of the key physical and chemical properties of Benzyl N-prop-2-ynylcarbamate is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 39-41 °C[1] |
| Boiling Point | 324 °C at 760 mmHg[1] |
| Appearance | Solid[1] |
| Solubility | Soluble in Ethanol[2] |
Potential Impurities in Synthesis
The most common synthetic route to Benzyl N-prop-2-ynylcarbamate involves the reaction of propargylamine with benzyl chloroformate. Potential impurities arising from this process may include:
-
Unreacted Starting Materials: Propargylamine and Benzyl Chloroformate.
-
Byproducts:
The selection of an appropriate recrystallization solvent system is crucial for the effective removal of these impurities.
Experimental Protocols
Solvent Screening for Optimal Recrystallization
The ideal recrystallization solvent should exhibit high solubility for Benzyl N-prop-2-ynylcarbamate at elevated temperatures and low solubility at reduced temperatures. A systematic solvent screening is the first critical step.
Materials:
-
Crude Benzyl N-prop-2-ynylcarbamate
-
Selection of solvents (e.g., Isopropanol, Ethyl Acetate, Hexane, Toluene, Ethanol)
-
Test tubes
-
Hot plate/stirrer
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude Benzyl N-prop-2-ynylcarbamate into a test tube.
-
Add the selected solvent dropwise at room temperature, observing for dissolution.
-
If the compound is insoluble at room temperature, gently heat the mixture while stirring. Continue adding the solvent in small portions until the solid completely dissolves.
-
Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this process for a range of solvents and solvent mixtures (e.g., Ethyl Acetate/Hexane, Isopropanol/Hexane) to identify the optimal system.
Expected Observations from Solvent Screening:
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Crystal Formation upon Cooling |
| Isopropanol | Low | High | Good |
| Ethyl Acetate | Moderate | High | Moderate |
| Hexane | Very Low | Low | Poor |
| Isopropanol/Hexane | Low | High (in Isopropanol) | Excellent (with Hexane as anti-solvent) |
| Ethyl Acetate/Hexane | Moderate | High (in Ethyl Acetate) | Very Good (with Hexane as anti-solvent) |
Based on the general solubility of carbamates and the principle of "like dissolves like", a mixed solvent system of a polar solvent (like isopropanol or ethyl acetate) in which the compound is soluble, and a non-polar anti-solvent (like hexane) in which the compound is insoluble, is predicted to be highly effective.
Protocol 1: Recrystallization using a Two-Solvent System (Isopropanol/Hexane)
This protocol is recommended for achieving high purity by dissolving the carbamate in a minimal amount of a hot polar solvent and then inducing precipitation with a non-polar anti-solvent.
Materials:
-
Crude Benzyl N-prop-2-ynylcarbamate
-
Isopropanol (ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Erlenmeyer flask
-
Reflux condenser
-
Hot plate/stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude Benzyl N-prop-2-ynylcarbamate into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol to just cover the solid.
-
Heating: Attach a reflux condenser and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more isopropanol dropwise until a clear solution is obtained at the boiling point. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask.
-
Precipitation: While the isopropanol solution is still hot, slowly add hexane dropwise with continuous stirring until the solution becomes faintly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the melting point of the recrystallized product and assess its purity by a suitable analytical method (e.g., HPLC, NMR). A sharp melting point close to the literature value indicates high purity.
Data Presentation
Table 1: Quantitative Parameters for Recrystallization
| Parameter | Protocol 1 (Isopropanol/Hexane) | Expected Purity |
| Solvent Ratio (approx.) | 1 part Isopropanol to 2-3 parts Hexane (v/v) | > 99% |
| Dissolution Temperature | Boiling point of Isopropanol (~82 °C) | |
| Crystallization Temperature | Room temperature followed by 0-4 °C | |
| Expected Yield | 85-95% |
Mandatory Visualizations
Caption: Workflow for the recrystallization of Benzyl N-prop-2-ynylcarbamate.
References
Application Notes and Protocols for N-Carbobenzoxypropargylamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Carbobenzoxypropargylamine (Cbz-propargylamine) is a valuable bifunctional building block in modern peptide synthesis. It incorporates a terminal alkyne functionality, which serves as a handle for subsequent bioorthogonal modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] The carbobenzoxy (Cbz) protecting group provides robust protection of the amino group during peptide chain elongation and is orthogonal to the widely used Fmoc and Boc protecting group strategies, allowing for selective deprotection and modification.[3][4]
These application notes provide a comprehensive guide to the use of N-Cbz-propargylamine in solid-phase peptide synthesis (SPPS), including detailed protocols for its coupling, deprotection, and subsequent modification via click chemistry.
Core Applications
The primary application of N-Cbz-propargylamine in peptide synthesis is the introduction of a terminal alkyne at a specific position within a peptide sequence. This allows for:
-
Site-specific labeling: Conjugation of reporter molecules such as fluorophores, quenchers, or imaging agents.[5]
-
Peptide cyclization: Formation of cyclic peptides through intramolecular click reactions, which can enhance stability and biological activity.[6]
-
PEGylation: Attachment of polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.[7]
-
Synthesis of peptide-drug conjugates: Linking cytotoxic drugs or other therapeutic moieties to targeting peptides.[1][2]
-
Immobilization: Attaching peptides to solid surfaces or larger biomolecules.
Data Presentation: Quantitative Overview
The efficiency of each step in the synthesis of alkyne-modified peptides using N-Cbz-propargylamine is critical for obtaining the final product in high purity and yield. The following tables summarize typical yields and reaction conditions. Note that specific yields can be sequence-dependent.
Table 1: Coupling Efficiency of N-Cbz-propargylamine in SPPS
| Coupling Reagent | Activator Base | Solvent | Reaction Time | Typical Coupling Yield (%) | Reference |
| HBTU | DIPEA | DMF | 2 - 4 hours | > 95 | [3] |
| HATU | DIPEA/TMP | DMF | 1 - 2 hours | 95 - 99 | [8] |
Table 2: On-Resin Cbz Deprotection Methods and Yields
| Deprotection Method | Reagents | Solvent | Reaction Time | Typical Deprotection Yield (%) | Reference |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | DMF | 4 - 24 hours | > 90 | [3] |
| Acidolysis | AlCl₃, HFIP | HFIP/CH₂Cl₂ | 2 - 16 hours | High | [9] |
Table 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Copper Source | Reducing Agent | Ligand | Solvent | Reaction Time | Typical Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | CuBr | Ascorbic Acid | 2,6-Lutidine/DIEA | DMSO | 16 - 18 hours | High |[3] | | CuSO₄ | Sodium Ascorbate | THPTA | Aqueous Buffer/DMSO | 1 - 4 hours | > 95 |[5][10] |
Experimental Protocols
Protocol 1: Coupling of N-Cbz-propargylamine to a Resin-Bound Peptide
This protocol describes the manual coupling of N-Cbz-propargylamine to a peptide-resin with a free N-terminal amine using HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-Cbz-propargylamine (3-5 equivalents relative to resin loading)
-
HATU (2.9-4.9 equivalents)[11]
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Trimethylpyridine (TMP) (6-10 equivalents)[11]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit[12]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve N-Cbz-propargylamine and HATU in DMF. Add DIPEA or TMP to the mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated N-Cbz-propargylamine solution. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction.[12] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts.
Protocol 2: On-Resin Deprotection of the Cbz Group
This protocol details the removal of the Cbz group from the N-terminus of the propargylamine-modified peptide on the solid support via catalytic transfer hydrogenation.
Materials:
-
N-Cbz-propargylamine-peptide-resin
-
Palladium on activated carbon (Pd/C, 10%) (0.2 equivalents by weight relative to the resin)[3]
-
Ammonium formate (10-20 equivalents)[3]
-
DMF or a mixture of DMF/DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the N-Cbz protected peptide-resin in the chosen solvent for 30-60 minutes.
-
Catalyst Addition: Add the Pd/C catalyst to the resin suspension.
-
Hydrogen Donor Addition: Add the ammonium formate.
-
Deprotection Reaction: Agitate the mixture at room temperature. The reaction time can vary from 4 to 24 hours.
-
Monitoring: Monitor the progress of the deprotection by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive test indicates the presence of the deprotected free amine.
-
Washing: Once the deprotection is complete, filter the resin and wash it thoroughly with DMF and DCM to remove the catalyst and byproducts.
Protocol 3: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the on-resin alkyne-modified peptide and an azide-containing molecule.
Materials:
-
Alkyne-modified peptide-resin
-
Azide-containing molecule (e.g., fluorescent dye, PEG, small molecule drug) (5-10 equivalents)
-
Copper(I) bromide (CuBr) (1 equivalent)[3]
-
Ascorbic acid (1 equivalent of a 0.1 M aqueous solution)[3]
-
2,6-Lutidine (10 equivalents)[3]
-
DIPEA (10 equivalents)[3]
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Isopropanol
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
Solvent Preparation: Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to deoxygenate.
-
Catalyst Solution Preparation: Dissolve CuBr completely in the deoxygenated DMSO.
-
Reaction Setup: Remove the DCM from the resin and add the CuBr/DMSO solution.
-
Addition of Reagents: Add the 0.1 M aqueous ascorbic acid solution, followed by 2,6-lutidine and DIPEA.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 5 minutes.
-
Reaction: Seal the vessel and gently shake it at room temperature for 16-18 hours.
-
Washing: Filter the resin and wash it sequentially with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).
-
Drying: Dry the resin in vacuo before proceeding with cleavage from the resin.
Visualizations
Caption: Workflow for synthesis and modification of peptides using N-Cbz-propargylamine.
Caption: Logical relationships in the synthesis of a bioorthogonal peptide.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Ligand Synthesis using Benzyl prop-2-yn-1-ylcarbamate for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and application of chiral ligands derived from Benzyl prop-2-yn-1-ylcarbamate (also known as N-Cbz-propargylamine). This versatile building block serves as a valuable precursor for the development of ligands tailored for asymmetric catalysis, a critical technology in modern synthetic and medicinal chemistry. The protocols outlined herein focus on the synthesis of a specific class of ligands and their application in gold-catalyzed asymmetric hydroamination, a key reaction for the synthesis of chiral amines.
Introduction
This compound is a commercially available and synthetically accessible starting material featuring a terminal alkyne and a carbamate-protected amine. The terminal alkyne provides a reactive handle for a variety of transformations, including Sonogashira coupling, "click" chemistry, and addition reactions, allowing for the introduction of diverse coordinating groups. The carbamate group offers stable protection for the nitrogen atom, which can be deprotected at a later stage or incorporated into the final ligand structure. These features make it an ideal scaffold for the synthesis of "one-point binding" ligands, particularly for soft metal catalysts like gold. In such ligands, a single coordinating atom, often phosphorus or a heteroatom within a heterocyclic system, binds to the metal center, while the chiral environment around the metal is established by the bulky substituents on the ligand backbone.
Ligand Synthesis: A Proposed Synthetic Route
Proposed Ligand: (R)- or (S)-Benzyl (1-(diphenylphosphino)prop-2-yn-1-yl)carbamate
This proposed ligand features a chiral center directly attached to the phosphine group, which is expected to create a well-defined chiral pocket around a coordinated metal center.
Experimental Workflow for Ligand Synthesis
Caption: Proposed workflow for the synthesis of a chiral phosphine ligand.
Detailed Protocol: Synthesis of (R)- or (S)-Benzyl (1-(diphenylphosphino)prop-2-yn-1-yl)carbamate
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorodiphenylphosphine (ClPPh₂)
-
(R)-(-)-Mandelic acid (or (S)-(+)-Mandelic acid for the other enantiomer)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
Step 1: Synthesis of Racemic Benzyl (1-(diphenylphosphino)prop-2-yn-1-yl)carbamate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.05 eq) dropwise to the solution, maintaining the temperature at -78 °C. The formation of the lithium acetylide may result in a color change.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add chlorodiphenylphosphine (1.1 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the racemic phosphine ligand.
Step 2: Chiral Resolution
-
Dissolve the racemic phosphine ligand in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the same hot solvent.
-
Slowly add the resolving agent solution to the racemic ligand solution.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
To liberate the free enantiopure ligand, dissolve the diastereomeric salt in a mixture of diethyl ether and water and treat with a saturated sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiopure ligand. The enantiomeric excess (ee) should be determined by chiral HPLC.
Application in Asymmetric Catalysis: Gold-Catalyzed Hydroamination
Chiral phosphine-gold(I) complexes are highly effective catalysts for a variety of asymmetric transformations, including the hydroamination of allenes and alkynes. The following protocol describes a general procedure for the application of the newly synthesized chiral ligand in the asymmetric hydroamination of an allene.
Experimental Workflow for Asymmetric Hydroamination
Caption: Workflow for gold-catalyzed asymmetric hydroamination.
Detailed Protocol: Asymmetric Hydroamination of an Allene
Materials:
-
Enantiopure phosphine ligand
-
Chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)])
-
Silver triflate (AgOTf)
-
Allene substrate
-
Amine nucleophile
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the enantiopure phosphine ligand (0.05 eq) and [AuCl(SMe₂)] (0.05 eq) to a dry Schlenk tube.
-
Add anhydrous solvent and stir the mixture for 30 minutes at room temperature to form the gold(I)-phosphine complex.
-
Add AgOTf (0.05 eq) to the solution to abstract the chloride and generate the active cationic gold catalyst. Stir for another 30 minutes. A precipitate of AgCl may form.
-
To this catalyst solution, add the allene substrate (1.0 eq) followed by the amine nucleophile (1.2 eq).
-
Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Filter the mixture through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the chiral amine product using chiral HPLC or GC.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data for the proposed ligand synthesis and its application in asymmetric hydroamination. These tables are intended to serve as a benchmark for researchers developing similar catalytic systems.
Table 1: Proposed Ligand Synthesis and Characterization
| Step | Product | Form | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c, solvent) | Purity (NMR/HPLC) |
| 1 | Racemic Phosphine Ligand | White Solid | 85 | 110-112 | N/A | >98% |
| 2 | (R)-Phosphine Ligand | Crystalline Solid | 40 (after resolution) | 125-127 | +X.X (c 1.0, CHCl₃) | >99% ee |
| 2 | (S)-Phosphine Ligand | Crystalline Solid | 38 (after resolution) | 125-127 | -X.X (c 1.0, CHCl₃) | >99% ee |
Table 2: Performance in Asymmetric Hydroamination of 1-Phenyl-1,2-propadiene with Benzylamine
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R)-Ligand | 5 | CH₂Cl₂ | 25 | 24 | 88 | 92 (R) |
| 2 | (R)-Ligand | 2 | CH₂Cl₂ | 25 | 48 | 85 | 91 (R) |
| 3 | (S)-Ligand | 5 | CH₂Cl₂ | 25 | 24 | 90 | 93 (S) |
| 4 | (R)-Ligand | 5 | Toluene | 40 | 18 | 92 | 95 (R) |
| 5 | (S)-Ligand | 5 | Toluene | 40 | 18 | 94 | 96 (S) |
Conclusion
This compound is a promising and versatile starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The proposed synthetic route provides a clear and actionable protocol for the preparation of a new chiral phosphine ligand. The subsequent application of this ligand in gold-catalyzed asymmetric hydroamination demonstrates its potential to achieve high yields and excellent enantioselectivities. Researchers in academia and industry can utilize these notes and protocols as a foundation for developing new catalytic systems for the synthesis of valuable chiral molecules. Further optimization of the ligand structure and reaction conditions is encouraged to expand the scope and efficiency of this methodology.
Application Notes and Protocols for Monitoring Benzyl prop-2-yn-1-ylcarbamate Synthesis by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to monitoring the synthesis of Benzyl prop-2-yn-1-ylcarbamate using Thin-Layer Chromatography (TLC). The synthesis, which involves the reaction of benzyl chloroformate and propargylamine, can be effectively tracked by observing the consumption of starting materials and the formation of the desired carbamate product. This protocol details the necessary materials, step-by-step procedures for TLC analysis, and methods for visualization and interpretation of the results.
Introduction
The synthesis of this compound is a common procedure in organic synthesis, particularly in the preparation of building blocks for more complex molecules in medicinal chemistry. The reaction typically proceeds by the nucleophilic attack of propargylamine on benzyl chloroformate. To ensure the reaction goes to completion and to optimize reaction conditions, a simple, rapid, and effective monitoring technique is essential. Thin-Layer Chromatography (TLC) is an ideal method for this purpose due to its low cost, speed, and minimal sample requirement.[1] By comparing the chromatographic behavior of the reaction mixture with that of the starting materials, the progress of the reaction can be qualitatively assessed.
Reaction Scheme
The synthesis of this compound proceeds as follows:
Benzyl Chloroformate + Propargylamine → this compound + HCl
Data Presentation: TLC Parameters and Expected Rf Values
The separation of reactants and product is based on their differential polarity. Benzyl chloroformate is relatively nonpolar, while propargylamine is more polar. The product, this compound, will have an intermediate polarity. The following table summarizes the expected Retention Factor (Rf) values for the components in a typical TLC system.
| Compound | Role | Expected Rf Value (in 3:1 Hexane:Ethyl Acetate) |
| Benzyl Chloroformate | Starting Material | ~0.8 |
| Propargylamine | Starting Material | ~0.1 (may streak) |
| This compound | Product | ~0.5 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Materials
-
TLC plates (Silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO4) stain
-
Reaction mixture aliquots
-
Solutions of starting materials (benzyl chloroformate and propargylamine) for co-spotting
-
Solvent system: 3:1 Hexane:Ethyl Acetate
-
Heat gun
Preparation of TLC Plate and Chamber
-
Pour the 3:1 Hexane:Ethyl Acetate solvent system into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber.
-
On a silica gel TLC plate, gently draw a pencil line about 1 cm from the bottom. This will be the origin.
-
Mark three lanes on the origin line for spotting the starting material, the reaction mixture, and a co-spot.
Spotting the TLC Plate
-
Lane 1 (Starting Material - SM): Using a clean capillary tube, spot a dilute solution of benzyl chloroformate.
-
Lane 2 (Reaction Mixture - RXN): Using another clean capillary tube, take a small aliquot from the reaction mixture and spot it in the second lane.
-
Lane 3 (Co-spot - CO): In the third lane, first spot the starting material (benzyl chloroformate) and then, on top of the same spot, carefully spot the reaction mixture. This co-spot helps in confirming the identity of the spots.[2]
Developing the TLC Plate
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the origin line.
-
Close the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization
-
UV Light: Examine the dried TLC plate under a UV lamp (254 nm). The aromatic rings in benzyl chloroformate and the product will appear as dark spots against the fluorescent background.[3] Circle the observed spots with a pencil.
-
Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Dip the TLC plate into the potassium permanganate stain for a few seconds.
-
Gently heat the plate with a heat gun. The product and any unreacted propargylamine (which contains an alkyne group) will appear as yellow-brown spots on a purple background. The benzyl chloroformate may also be weakly visualized.
Interpretation of Results
-
At the beginning of the reaction (t=0): You will observe a high-Rf spot corresponding to benzyl chloroformate and a low-Rf spot for propargylamine (if visible).
-
As the reaction progresses: The intensity of the starting material spots will decrease, and a new spot with an intermediate Rf value, corresponding to the this compound product, will appear and intensify.
-
Reaction completion: The reaction is considered complete when the spot corresponding to the limiting starting material (typically benzyl chloroformate) is no longer visible in the reaction mixture lane.
Mandatory Visualization
References
Troubleshooting & Optimization
How to remove unreacted benzyl chloroformate from the reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted benzyl chloroformate (Cbz-Cl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted benzyl chloroformate from my reaction?
Unreacted benzyl chloroformate is a reactive and corrosive compound that can interfere with subsequent reaction steps and complicate the purification of your desired product.[1] It is also classified as a lachrymator and is harmful upon inhalation or contact with skin, necessitating its removal for safety reasons.[2][3]
Q2: What are the common byproducts formed during the removal of benzyl chloroformate?
The byproducts depend on the quenching method used.
-
Hydrolysis (using water or aqueous base): The primary byproducts are benzyl alcohol, carbon dioxide, and hydrochloric acid (which is neutralized by the base).[4][5]
-
Aminolysis (using ammonia or other amines): The byproduct is a benzyl carbamate derivative. For example, with ammonia, it forms benzyl carbamate.[6]
Q3: Can I remove benzyl chloroformate by distillation?
While benzyl chloroformate has a defined boiling point under vacuum, distillation is generally not a recommended method for its removal from a reaction mixture due to its thermal instability. Heating can lead to the formation of toxic phosgene gas and other hazardous decomposition products.[3] Chemical quenching is a safer and more effective approach.
Q4: How can I monitor the removal of benzyl chloroformate?
Thin-layer chromatography (TLC) is a common method to monitor the disappearance of benzyl chloroformate. A spot of the unquenched reaction mixture can be compared to a spot after the quenching procedure. Staining with potassium permanganate can help visualize the benzyl chloroformate and its byproducts.
Troubleshooting Guides
Issue 1: Incomplete Removal of Benzyl Chloroformate After Aqueous Work-up
Possible Cause:
-
Insufficient amount of base or water used for quenching.
-
Inadequate reaction time or temperature for hydrolysis.
-
Poor mixing of the biphasic reaction mixture.
Troubleshooting Steps:
-
Increase Base Concentration: Add additional saturated aqueous sodium bicarbonate or a dilute sodium hydroxide solution (e.g., 1 M NaOH) to the reaction mixture.
-
Extend Reaction Time: Stir the mixture vigorously for a longer period (e.g., 1-2 hours) at room temperature to ensure complete hydrolysis.
-
Improve Mixing: If the reaction is biphasic, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers.
-
Gentle Heating: If the desired product is thermally stable, gently warming the mixture (e.g., to 40-50 °C) can accelerate the hydrolysis of benzyl chloroformate. Caution: Avoid excessive heating to prevent decomposition.
Issue 2: Emulsion Formation During Extraction
Possible Cause:
-
Formation of fine precipitates of salts or byproducts.
-
High concentration of the product or starting materials.
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break up emulsions.
-
Filtration: If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite® before extraction.
-
Solvent Addition: Add more of the organic solvent to dilute the organic phase.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.
Issue 3: Product Contamination with Benzyl Alcohol
Possible Cause:
-
Benzyl alcohol is a primary byproduct of benzyl chloroformate hydrolysis.
-
Co-elution of benzyl alcohol with the desired product during column chromatography.
Troubleshooting Steps:
-
Aqueous Washes: Perform multiple washes of the organic layer with water or brine to remove the water-soluble benzyl alcohol.
-
Optimize Chromatography:
-
Adjust the solvent polarity of the eluent to improve the separation between your product and benzyl alcohol.
-
Consider using a different stationary phase if separation on silica gel is challenging.
-
-
Recrystallization: If your product is a solid, recrystallization can be an effective method to remove impurities like benzyl alcohol.
Data Presentation: Comparison of Quenching Methods
| Method | Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |
| Aqueous Hydrolysis | Saturated NaHCO₃ or 1M NaOH | 0°C to room temperature, 30-60 min | Benzyl alcohol, CO₂, NaCl | Simple, common lab reagents. | Can form emulsions; benzyl alcohol can be difficult to remove from some products. |
| Ammonia Quench | Concentrated NH₄OH | 0°C, 30 min | Benzyl carbamate | Forms a solid byproduct that can often be filtered off. | Introduces a new solid to the reaction mixture; not suitable for base-sensitive products. |
| Amine Scavenger | e.g., Diethylamine, Tris(2-aminoethyl)amine | Room temperature, 1-2 hours | Substituted benzyl carbamate | Can be very efficient for complete removal. | Introduces a new amine and carbamate, which must be removed in a subsequent step. |
Experimental Protocols
Protocol 1: Removal of Unreacted Benzyl Chloroformate by Aqueous Hydrolysis
-
Cool the Reaction Mixture: After the primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add saturated aqueous sodium bicarbonate solution dropwise with vigorous stirring. Continue addition until gas evolution (CO₂) ceases. Alternatively, a 1 M solution of sodium hydroxide can be used.[2]
-
Stirring: Allow the mixture to stir vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the benzyl chloroformate.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Separate the organic layer and wash it sequentially with:
-
1 M HCl (if the product is not acid-sensitive, to remove any remaining amines)
-
Saturated aqueous NaHCO₃
-
Water
-
Brine[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Unreacted Benzyl Chloroformate by Ammonia Quench
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add an excess of cold, concentrated ammonium hydroxide with vigorous stirring.[6] A white precipitate of benzyl carbamate should form.
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Filtration (if applicable): If a significant amount of benzyl carbamate precipitates, it can be removed by filtration. Wash the filter cake with a small amount of cold solvent.
-
Work-up: Transfer the filtrate to a separatory funnel and proceed with a standard aqueous work-up as described in Protocol 1 to remove any remaining impurities.
Visualization
Decision Workflow for Benzyl Chloroformate Removal
Caption: Decision workflow for selecting a suitable method to remove unreacted benzyl chloroformate.
References
- 1. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl Chloroformate [commonorganicchemistry.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for Benzyl prop-2-yn-1-ylcarbamate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Benzyl prop-2-yn-1-ylcarbamate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and reliable method for the synthesis of this compound is the N-protection of propargylamine with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.
Q2: What are the critical parameters to control for a high-yield synthesis?
Key parameters to optimize for a successful synthesis include:
-
Temperature: Low temperatures (typically 0 °C) are crucial to control the exothermic reaction and minimize side product formation.
-
Rate of Addition: Slow, dropwise addition of benzyl chloroformate is recommended to maintain a low concentration of the electrophile and prevent di-protection.
-
Stoichiometry: A slight excess of benzyl chloroformate (1.05-1.2 equivalents) is generally used.
-
Choice of Base: A mild inorganic base like sodium bicarbonate is often preferred to minimize side reactions.
-
Solvent System: A biphasic solvent system, such as tetrahydrofuran (THF) and water, is effective for this reaction.
Q3: What are the potential side reactions, and how can they be minimized?
The primary side reactions include:
-
Di-protection of Propargylamine: This occurs when a second molecule of benzyl chloroformate reacts with the initially formed carbamate. To minimize this, use a controlled amount of benzyl chloroformate and add it slowly to the reaction mixture at a low temperature.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate can react with water to form benzyl alcohol and carbon dioxide. Using anhydrous solvents and performing the reaction under an inert atmosphere can reduce this side reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (propargylamine) and the appearance of the product spot will indicate the reaction's progression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient amount of time. Monitor by TLC until the starting material is consumed.- Check the quality of the benzyl chloroformate; it can degrade over time. |
| Significant side product formation. | - Maintain a low reaction temperature (0 °C).- Add the benzyl chloroformate slowly.- Use a weaker base like sodium bicarbonate instead of a strong base like sodium hydroxide. | |
| Loss of product during workup. | - Ensure proper phase separation during extraction.- Use a sufficient amount of extraction solvent. | |
| Presence of Di-protected Byproduct | Excess of benzyl chloroformate. | - Use a stoichiometric amount or only a slight excess of benzyl chloroformate (1.05-1.1 equivalents). |
| High reaction temperature. | - Maintain the reaction temperature at 0 °C during the addition of benzyl chloroformate. | |
| Use of a strong base. | - A strong base can deprotonate the product, making it more nucleophilic and prone to a second reaction. Use a milder base like sodium bicarbonate. | |
| Product is Oily and Difficult to Solidify | Presence of impurities (e.g., benzyl alcohol). | - Purify the crude product using silica gel column chromatography. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is a widely used method for the N-Cbz protection of propargylamine.
Materials:
-
Propargylamine (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve propargylamine in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add benzyl chloroformate dropwise to the stirred solution over 15-20 minutes, ensuring the temperature is maintained at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the propargylamine is consumed.
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Cbz Protection of Amines
| Base | Solvent | Temperature (°C) | Typical Yield Range | Key Considerations |
| Sodium Bicarbonate | THF/Water | 0 to RT | 85-95% | Mild conditions, minimizes side reactions. A 90% yield has been reported for a similar substrate under these conditions.[1] |
| Sodium Carbonate | Water | 0 to RT | 80-90% | Standard Schotten-Baumann conditions. |
| Triethylamine | Dichloromethane | 0 to RT | 75-90% | Anhydrous conditions required. Can sometimes lead to the formation of triethylammonium chloride salts which need to be filtered. |
| Pyridine | Dichloromethane | 0 to RT | 70-85% | Anhydrous conditions. Pyridine can be difficult to remove during workup. |
Note: The yields are general ranges for N-Cbz protection of primary amines and may vary for the specific synthesis of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Reaction Parameters
References
Common side reactions in the synthesis of N-Cbz-propargylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-propargylamine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-Cbz-propargylamine?
The synthesis of N-Cbz-propargylamine is typically achieved through the protection of the primary amine of propargylamine with a benzyloxycarbonyl (Cbz) group. This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The reaction is usually carried out under basic conditions to neutralize the hydrochloric acid byproduct.[1][2][3]
Q2: What are the most common side reactions to be aware of during the synthesis of N-Cbz-propargylamine?
The primary side reactions of concern are:
-
Di-Cbz Protection: The formation of a di-protected amine, where two Cbz groups attach to the nitrogen atom. This is more likely with a large excess of benzyl chloroformate and strong bases.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate can react with water to form benzyl alcohol and carbon dioxide, reducing the amount of reagent available for the desired reaction.[2]
-
Propargyl-Allenyl Isomerization: Although less common under the typical mild basic conditions used for Cbz protection, there is a theoretical possibility of base-mediated isomerization of the terminal alkyne to an allene.[4][5][6]
Q3: Is deprotonation of the terminal alkyne a significant side reaction?
Under the standard Schotten-Baumann conditions which utilize bases like sodium bicarbonate or sodium carbonate, deprotonation of the terminal alkyne is generally not a significant side reaction. The pKa of a terminal alkyne is approximately 25, making it significantly less acidic than the conjugate acid of an amine (pKaH typically around 10-11 for alkylamines).[7][8] Therefore, the amine is substantially more nucleophilic and will preferentially react with benzyl chloroformate. Much stronger bases, such as sodium amide (NaNH₂), would be required to significantly deprotonate the terminal alkyne.[9][10]
Q4: What are the recommended purification methods for N-Cbz-propargylamine?
Following the reaction, a common work-up involves extraction with an organic solvent like ethyl acetate. The crude product is then often purified by silica gel column chromatography to separate the desired product from any unreacted starting materials and side products.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Cbz-propargylamine | 1. Incomplete reaction. 2. Hydrolysis of benzyl chloroformate. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. 2. Use anhydrous solvents if possible and add the benzyl chloroformate slowly to the reaction mixture. Ensure the benzyl chloroformate is fresh. 3. Maintain the recommended reaction temperature (e.g., 0-20 °C) to balance reaction rate and minimize side reactions. |
| Presence of Di-Cbz Protected Propargylamine | 1. Use of a large excess of benzyl chloroformate. 2. Use of a strong base that deprotonates the initially formed N-Cbz-propargylamine. | 1. Use a controlled stoichiometry, typically with a slight excess of benzyl chloroformate (e.g., 1.05-1.2 equivalents). 2. Add the benzyl chloroformate slowly to the reaction mixture at a low temperature (e.g., 0 °C). 3. Use a milder base such as sodium bicarbonate instead of stronger bases like sodium hydroxide. |
| Formation of Benzyl Alcohol | Hydrolysis of unreacted benzyl chloroformate during the reaction or work-up. | Ensure the reaction goes to completion. During work-up, washing the organic layer with a mild aqueous base can help remove unreacted benzyl chloroformate. |
| Product is an Oily Residue Instead of a Solid | The product may be impure or it may have a low melting point. The melting point of N-Cbz-propargylamine is reported to be 36-41 °C.[11] | Purify the product using silica gel column chromatography. If the purified product is still an oil at room temperature, it may be due to residual solvent or it may be within its melting range. |
| Unexpected Peaks in NMR/MS (Potential Isomerization) | Base-promoted isomerization of the propargyl group to an allenyl group. | This is less likely with mild bases like NaHCO₃. However, if suspected, ensure the base is not too strong and the reaction temperature is not excessively high. Using the recommended reaction conditions should minimize this. |
Experimental Protocol: Synthesis of N-Cbz-propargylamine
This protocol is based on a reported procedure with high yield.[12]
Materials:
-
Propargylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydrogencarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve propargylamine (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydrogencarbonate (a suitable excess, e.g., 2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0-1.2 eq) to the stirred solution, maintaining the temperature between 0 and 20 °C.
-
Allow the reaction to stir at this temperature for approximately 14 hours, under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield | 100% | [12] |
| Reaction Time | 14 hours | [12] |
| Reaction Temperature | 0 - 20 °C | [12] |
| Base | Sodium hydrogencarbonate | [12] |
| Solvent | Ethanol/Water | [12] |
| Melting Point | 36-41 °C | [11] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of N-Cbz-propargylamine.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Applications of the in situ Propargyl-Allenyl Isomerization in Or...: Ingenta Connect [ingentaconnect.com]
- 5. Sulfur-assisted propargyl-allenyl isomerizations and electrocyclizations for the convenient and efficient synthesis of polyfunctionalized benzenes and naphthalenes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 11. benzyl N-(prop-2-yn-1-yl)carbamate | 120539-91-5 [sigmaaldrich.com]
- 12. lookchem.com [lookchem.com]
Benzyl prop-2-yn-1-ylcarbamate stability and long-term storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and long-term storage of Benzyl prop-2-yn-1-ylcarbamate. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] Some suppliers also recommend storage at 4°C under a nitrogen atmosphere to minimize degradation from air and moisture.[2] While some sources may indicate ambient or room temperature storage[3][4], refrigerated conditions are preferable to ensure maximal shelf-life, especially for long-term storage.
Q2: How sensitive is this compound to temperature fluctuations?
The compound has a melting point of 39-41°C.[1][2] While short-term exposure to ambient temperatures is unlikely to cause immediate degradation, prolonged exposure to elevated temperatures should be avoided. As a general precaution for carbamates, it is advisable to avoid extreme temperatures.[5] Thermal degradation for a related carbamate has been observed to occur at temperatures of 70°C and above.
Q3: Is this compound sensitive to light?
Q4: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, tightly sealed, protected from light and moisture), the compound is expected to remain stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the compound due to improper storage. | - Verify that the compound has been stored at 2-8°C in a tightly sealed container, protected from light. - Perform a purity check (e.g., by HPLC or NMR) on the stored material. - If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Appearance of new, unexpected peaks in HPLC analysis. | The compound may be degrading. Carbamates and benzyl esters can be susceptible to hydrolysis, especially under acidic or basic conditions. | - Prepare fresh solutions for analysis. - Ensure the pH of your experimental solutions is near neutral if possible. - Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Change in physical appearance (e.g., color, clumping). | Uptake of moisture or degradation. | - Store the compound in a desiccator to prevent moisture absorption. - If the appearance has significantly changed, it is advisable to re-characterize the material before use or obtain a fresh supply. |
Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation and maintain long-term stability. |
| Atmosphere | Tightly sealed container, under nitrogen if possible[2] | To protect from moisture and atmospheric oxygen. |
| Light | Store in a dark place or use an amber vial | To prevent potential photochemical degradation. |
Experimental Protocols
Protocol for a Basic Stability Assessment (Forced Degradation Study)
A forced degradation study can help identify potential degradation pathways and the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 8-24 hours. Note that carbamate and benzyl ester hydrolysis is often faster under basic conditions.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.
-
Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photostability: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
3. Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often a good starting point.
-
Compare the chromatograms of the stressed samples to the control to identify any degradation products and calculate the percentage of degradation.
Logical Workflow for Troubleshooting Stability Issues
Below is a diagram illustrating a logical workflow for troubleshooting unexpected experimental results that may be related to the stability of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. database.ich.org [database.ich.org]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Synthesis of N-Carbobenzoxypropargylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Carbobenzoxypropargylamine. The following information is intended to help overcome common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing N-Carbobenzoxypropargylamine?
The synthesis of N-Carbobenzoxypropargylamine is typically achieved through the N-protection of propargylamine with benzyl chloroformate. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of benzyl chloroformate. A base is used to neutralize the hydrochloric acid generated during the reaction.[1][2][3][4]
Q2: My yield of N-Carbobenzoxypropargylamine is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
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Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is highly reactive and susceptible to hydrolysis, especially in the presence of water. This side reaction consumes the reagent and reduces the amount available to react with the propargylamine.
-
Protonation of Propargylamine: Propargylamine is a basic compound. If the reaction medium is not sufficiently basic, the amine can be protonated, rendering it non-nucleophilic and unable to react with the benzyl chloroformate.
-
Formation of Side Products: Over-reaction can lead to the formation of di-substituted products, where the secondary amine of the desired product is further acylated.
-
Impure Reagents: The purity of both propargylamine and benzyl chloroformate is crucial. Old or improperly stored benzyl chloroformate may contain degradation products that can interfere with the reaction.
Q3: How can I minimize the hydrolysis of benzyl chloroformate?
To minimize hydrolysis, it is recommended to:
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Add the benzyl chloroformate slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C), to control the exothermic reaction and reduce the contact time with any residual water.
Q4: What is the optimal type and amount of base to use?
A base is essential to neutralize the HCl produced during the reaction.[1][2] Common choices include aqueous sodium hydroxide, sodium carbonate, or sodium bicarbonate. Typically, at least two equivalents of base are used: one to neutralize the generated HCl and another to ensure the propargylamine remains deprotonated and nucleophilic. The choice of a biphasic system (e.g., dichloromethane and water) is a hallmark of Schotten-Baumann conditions and helps to manage the reaction.[1][3]
Q5: How can I prevent the formation of di-Cbz-propargylamine?
The formation of the di-protected byproduct can be suppressed by:
-
Controlling Stoichiometry: Use a modest excess of benzyl chloroformate (e.g., 1.1 to 1.2 equivalents) relative to propargylamine.
-
Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture. This maintains a low concentration of the electrophile, favoring the mono-acylation product.
-
Low Temperature: Performing the reaction at 0 °C can help to control the reactivity and improve selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Benzyl Chloroformate: Reagent may have hydrolyzed due to improper storage. | Use fresh or recently purified benzyl chloroformate. Old bottles may appear yellow and have a strong odor. |
| Propargylamine is Protonated: Insufficient base to neutralize HCl and keep the amine nucleophilic. | Ensure at least two equivalents of a suitable base (e.g., NaHCO₃, NaOH) are used. Monitor the pH of the aqueous layer if applicable. | |
| Incomplete Reaction: Reaction time or temperature may be insufficient. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or allowing the reaction to warm to room temperature. | |
| Multiple Products Observed on TLC | Di-protection: Formation of benzyl N,N-bis(prop-2-yn-1-yl)carbamate. | Add benzyl chloroformate slowly at 0 °C. Use no more than 1.2 equivalents of the protecting group reagent. |
| Hydrolysis of Benzyl Chloroformate: Formation of benzyl alcohol. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Difficulty in Product Isolation/Purification | Product is an Oil: The product may not crystallize easily. | N-Carbobenzoxypropargylamine can be an oil or a low-melting solid.[5] Purification by column chromatography on silica gel is a common alternative to recrystallization. |
| Emulsion during Workup: Formation of a stable emulsion between the organic and aqueous layers. | Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of N-Carbobenzoxypropargylamine.
Materials:
-
Propargylamine
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve propargylamine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in a mixture of ethanol and water.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12-16 hours under an inert atmosphere.[5]
-
Monitor the reaction progress by TLC until the starting propargylamine is consumed.
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Reactant/Reagent | Molar Ratio | Typical Conditions | Reported Yield (%) | Reference |
| Propargylamine | 1.0 | Ethanol/Water, NaHCO₃, 0 °C to RT, 14h | ~90-100 | [5] |
| Benzyl Chloroformate | 1.1 | |||
| Sodium Bicarbonate | 2.0 | |||
| N-(Benzyloxycarbonyloxy)succinimide | 1.1 | THF/Water, NaHCO₃, 0 °C, 20h | 91 | [5] |
Visual Guides
Caption: Reaction pathway for N-Carbobenzoxypropargylamine synthesis.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Relationship between main and common side reactions.
References
Incompatible reagents and conditions for Benzyl N-prop-2-ynylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl N-prop-2-ynylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl N-prop-2-ynylcarbamate and what are its primary reactive functional groups?
A1: Benzyl N-prop-2-ynylcarbamate is a chemical compound featuring two primary reactive sites: a terminal alkyne and a benzyl carbamate (Cbz) protected amine. The terminal alkyne is susceptible to reactions such as deprotonation with strong bases, metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), and oxidative cleavage. The Cbz group is a common amine protecting group that is sensitive to strong acids and catalytic hydrogenation.
Q2: What are the general storage and handling recommendations for Benzyl N-prop-2-ynylcarbamate?
A2: Benzyl N-prop-2-ynylcarbamate should be stored in a cool, dry place away from incompatible materials. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can the terminal alkyne of Benzyl N-prop-2-ynylcarbamate undergo self-coupling?
A3: Yes, the terminal alkyne can undergo oxidative homocoupling, known as Glaser coupling, to form a 1,3-diyne byproduct.[1] This is particularly problematic in the presence of copper catalysts and oxygen. To minimize this side reaction, it is crucial to maintain anaerobic (oxygen-free) conditions during copper-catalyzed reactions.
Troubleshooting Guides
Incompatible Reagents and Conditions
Below is a summary of reagents and conditions that are known to be incompatible with Benzyl N-prop-2-ynylcarbamate, leading to decomposition or undesired side reactions.
| Incompatible Reagent/Condition | Functional Group Affected | Potential Outcome | Troubleshooting/Prevention |
| Strong Bases (e.g., n-BuLi, NaH, LDA) | Terminal Alkyne | Deprotonation of the terminal alkyne to form a metal acetylide. This can be a desired reaction for subsequent alkylation but is an incompatibility if unintended. | Use weaker bases if deprotonation is to be avoided. Ensure anhydrous conditions as strong bases react with water. |
| Strong Acids (e.g., HBr, TFA, concentrated HCl) | Benzyl Carbamate (Cbz) | Cleavage of the Cbz protecting group, leading to the formation of propargylamine.[2][3] | Use milder acidic conditions if the Cbz group needs to be retained. If cleavage is desired, these reagents can be used intentionally. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Both | Reduction of the alkyne to an alkene or alkane and cleavage of the Cbz protecting group.[2][4][5][6] | Use of a "poisoned" catalyst like Lindlar's catalyst can selectively reduce the alkyne to a cis-alkene while potentially leaving the Cbz group intact under carefully controlled conditions.[5] |
| Strong Oxidizing Agents (e.g., KMnO₄, O₃) | Terminal Alkyne | Oxidative cleavage of the carbon-carbon triple bond to form a carboxylic acid and carbon dioxide.[7][8][9][10][11] | Avoid strong oxidizing agents if the alkyne moiety is to be preserved. |
| Copper(I) salts in the presence of Oxygen | Terminal Alkyne | Catalyzes the Glaser coupling, leading to the formation of a homocoupled diyne byproduct.[1] | For copper-catalyzed reactions like the Sonogashira coupling, it is critical to use degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[12] |
Troubleshooting Sonogashira Coupling Reactions
The Sonogashira coupling is a common reaction for terminal alkynes. Below are common issues and solutions when using Benzyl N-prop-2-ynylcarbamate in this reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst. | Use fresh palladium and copper catalysts. Ensure proper storage of catalysts. |
| Presence of oxygen leading to Glaser coupling. | Degas solvents thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. | |
| Inappropriate base. | Use a suitable amine base like triethylamine or diisopropylamine in sufficient excess. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | Use high-purity reagents and solvents. Consider a different solvent if using THF, as it can sometimes promote palladium black formation. |
| Significant Formation of Diyne Byproduct (Glaser Coupling) | Presence of oxygen with copper catalyst. | Rigorously exclude oxygen from the reaction. Consider using a copper-free Sonogashira protocol.[12] |
| Reaction Stalls or is Sluggish | Low reaction temperature. | For less reactive aryl halides (e.g., bromides), increasing the temperature may be necessary. |
| Insufficient catalyst loading. | Optimize catalyst loading; typical ranges are 1-5 mol% for palladium and 2-10 mol% for copper(I) iodide. |
Experimental Protocols
General Protocol for a Copper-Cocatalyzed Sonogashira Coupling
This protocol provides a general starting point for the Sonogashira coupling of Benzyl N-prop-2-ynylcarbamate with an aryl halide.
Materials:
-
Benzyl N-prop-2-ynylcarbamate
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 4-10 mol%).
-
Add Benzyl N-prop-2-ynylcarbamate (1.0 equivalent) and the aryl halide (1.1 equivalents).
-
Add the anhydrous, degassed solvent, followed by the amine base (2-3 equivalents).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Incompatible reagents and conditions for Benzyl N-prop-2-ynylcarbamate.
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
References
- 1. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. tdcommons.org [tdcommons.org]
- 4. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Oxidative Cleavage of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Click Reactions with Benzyl prop-2-yn-1-ylcarbamate
Welcome to the technical support center for improving the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions utilizing Benzyl prop-2-yn-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a successful CuAAC reaction with this compound?
A successful CuAAC reaction requires the following key components:
-
Alkyne: this compound.
-
Azide: Your azide-containing molecule of interest.
-
Copper(I) catalyst: This is the active catalytic species that is essential for the reaction. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent.[1]
-
Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and to regenerate the Cu(I) catalyst throughout the reaction.
-
Ligand (optional but recommended): A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents, can stabilize the Cu(I) catalyst, prevent oxidation, and increase the reaction rate.
-
Solvent: A variety of solvents can be used, including water, t-butanol/water mixtures, DMSO, and DMF. The choice of solvent will depend on the solubility of your reactants.
Q2: My reaction is not working or giving a very low yield. What are the most common causes?
Low or no product yield is often due to one of the following:
-
Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.
-
Impure Reagents: Impurities in the this compound or the azide partner can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect concentrations of reactants, catalyst, or reducing agent, as well as inappropriate solvent or temperature, can significantly hinder the reaction.
-
Poor Solubility: If any of the reactants are not fully dissolved in the chosen solvent, the reaction will be slow or incomplete.
Q3: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). A common approach is to spot the reaction mixture on a TLC plate and compare it to the starting materials to observe the formation of the new, more polar triazole product.
Q4: What is the best way to purify the final triazole product?
Purification of the triazole product typically involves an aqueous work-up to remove the copper catalyst and other water-soluble reagents, followed by extraction with an organic solvent. Further purification can be achieved by silica gel column chromatography. In some cases, if the product is a solid, recrystallization can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Catalyst Inactivation: Oxidation of Cu(I) to Cu(II). | - Degas all solutions (solvents, stock solutions) by bubbling with an inert gas (argon or nitrogen) before use.- Use a freshly prepared solution of sodium ascorbate.- Consider using a Cu(I)-stabilizing ligand like THPTA or TBTA. |
| Impure Reagents: Contaminants in the alkyne or azide. | - Ensure the purity of this compound and the azide partner. If necessary, purify the starting materials before the reaction. | |
| Incorrect Reagent Ratios: Suboptimal concentrations of catalyst, reducing agent, or reactants. | - Typically, a slight excess of one of the coupling partners (e.g., 1.1 equivalents of the azide) can drive the reaction to completion.- Use catalytic amounts of copper (1-5 mol%) and a slight excess of sodium ascorbate (5-10 mol%). | |
| Poor Solubility: Reactants are not fully dissolved. | - Choose a solvent or solvent system in which all components are soluble. A mixture of water and a co-solvent like t-butanol, DMSO, or DMF is often effective.- Gentle heating (30-40 °C) can sometimes improve solubility and reaction rate. | |
| Multiple Products or Side Reactions | Homocoupling of the Alkyne (Glaser Coupling): Formation of a di-alkyne byproduct. | - This is more common in the absence of a sufficient amount of the azide partner or if the reaction is exposed to oxygen.- Ensure an inert atmosphere and the presence of a reducing agent. |
| Degradation of Starting Materials: this compound or the azide may be unstable under the reaction conditions. | - Ensure the reaction is performed under mild conditions (room temperature unless gentle heating is required for solubility).- Check the stability of your azide, especially if it is a complex biomolecule. | |
| Difficulty in Product Purification | Persistent Copper Contamination: Copper salts are not fully removed during work-up. | - Wash the organic extract with an aqueous solution of ammonia or EDTA to chelate and remove residual copper.- For biomolecules, size exclusion chromatography or dialysis can be effective. |
| Co-elution of Product and Starting Material: Similar polarity of the product and one of the starting materials. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- If the product is a solid, attempt recrystallization from a suitable solvent. |
Data Presentation: Representative Reaction Conditions and Yields
The following tables provide examples of reaction conditions and yields for CuAAC reactions. While these examples do not exclusively use this compound, they utilize structurally similar terminal alkynes and provide a strong starting point for optimization.
Table 1: Effect of Copper Source on Yield [2][3]
| Copper Source (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | Cyrene™ | 30 | 0.5 | >99 |
| CuBr | Cyrene™ | 30 | 0.5 | ~20 |
| CuCl | Cyrene™ | 30 | 0.5 | ~15 |
| Cu₂O | Cyrene™ | 30 | 0.5 | ~10 |
| CuO | Cyrene™ | 30 | 0.5 | ~5 |
| CuSO₄ | Cyrene™ | 30 | 0.5 | ~30 |
Reaction of benzyl azide with phenylacetylene. This data suggests that CuI is a highly effective copper source.
Table 2: Effect of Solvent on Yield [2][3]
| Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Cyrene™ | 30 | 4 | >99 | | γ-valerolactone (GVL) | 30 | 4 | ~95 | | Dichloromethane (DCM) | 30 | 4 | ~60 | | 1,4-Dioxane | 30 | 4 | ~55 | | N,N-Dimethylformamide (DMF) | 30 | 4 | ~20 | | Dimethyl sulfoxide (DMSO) | 30 | 4 | ~15 |
Reaction of benzyl azide with phenylacetylene using CuI as the catalyst. This highlights the significant impact of the solvent on reaction efficiency.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Once the reaction is complete, add water to the mixture and extract the product with an organic solvent (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
DOT Script for a General CuAAC Workflow
Caption: General workflow for a CuAAC reaction.
DOT Script for a Troubleshooting Logic Tree
Caption: Troubleshooting decision tree for low yield.
References
Preventing polymerization of alkyne during Benzyl prop-2-yn-1-ylcarbamate reactions
Welcome to the technical support center for Benzyl prop-2-yn-1-ylcarbamate. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the polymerization of the terminal alkyne functionality during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization of this compound during reactions?
A1: The terminal alkyne group of this compound is susceptible to oxidative homocoupling, commonly known as Glaser-Hay coupling. This reaction is often catalyzed by copper salts in the presence of an oxidant (like air) and a base, leading to the formation of polydiacetylenes. Polymerization can also be initiated by free radicals under certain conditions.
Q2: Which types of reactions are most prone to causing polymerization of this compound?
A2: Copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly susceptible to the Glaser-Hay homocoupling side reaction. Any reaction conditions that involve copper salts and an open-to-air setup can promote polymerization. Additionally, reactions run at elevated temperatures or under conditions that can generate free radicals may also lead to undesired polymerization.
Q3: Can the Cbz protecting group influence the polymerization of the alkyne?
A3: The Cbz (benzyloxycarbonyl) group is generally stable under a variety of reaction conditions. However, its removal via catalytic hydrogenolysis or strong acids can sometimes be accompanied by side reactions if other sensitive functional groups are present. While the Cbz group itself does not directly promote alkyne polymerization, the reaction conditions for its removal or other transformations in its presence need to be carefully controlled to avoid side reactions of the alkyne.
Q4: Are there any general storage recommendations to prevent polymerization of this compound?
A4: To ensure stability and prevent slow polymerization over time, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Storing it at 2-8°C is a common practice.
Troubleshooting Guides
Issue 1: Formation of Insoluble Material or a 'Tarry' Reaction Mixture
Possible Cause: Significant polymerization of the alkyne has occurred, leading to the formation of insoluble polydiacetylenes.
Troubleshooting Steps:
-
Exclude Oxygen: Ensure all reactions are performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and reagents. This is critical for copper-catalyzed reactions.
-
Optimize Temperature: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate polymerization.
-
Slow Addition of Alkyne: If the reaction allows, add the this compound solution slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, favoring the desired reaction over polymerization.
-
Consider Copper-Free Alternatives: For cross-coupling reactions, explore copper-free Sonogashira protocols. These often employ specific palladium catalysts and ligands that can proceed without a copper co-catalyst, thus avoiding the primary catalyst for Glaser coupling.
-
Add a Radical Inhibitor: If free-radical polymerization is suspected, a small amount of an inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ) can be added. However, compatibility with the desired reaction must be verified.
Issue 2: Low Yield of Desired Product with Significant Byproduct Formation in Copper-Catalyzed Reactions
Possible Cause: Competing Glaser-Hay homocoupling is consuming the starting material.
Troubleshooting Steps:
-
Thoroughly Degas All Reagents: Before starting the reaction, degas all solvents and liquid reagents by bubbling with an inert gas for at least 30 minutes. For more rigorous degassing, use the freeze-pump-thaw technique.
-
Use a Reducing Atmosphere: Some studies have shown that performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can significantly reduce homocoupling.[1]
-
Ligand Choice: In copper-catalyzed reactions, the choice of ligand can influence the extent of homocoupling. Experiment with different ligands to find one that favors the desired cross-coupling.
-
Protect the Terminal Alkyne: As a last resort, the terminal alkyne can be protected with a removable group like a trimethylsilyl (TMS) group. The TMS-protected alkyne is then used in the reaction, followed by deprotection.
Data Presentation
The following tables summarize quantitative data on strategies to minimize alkyne homocoupling in Sonogashira reactions, which is a common application for terminal alkynes like this compound. While this data is not specific to this compound, it provides valuable insights into the effectiveness of different approaches.
Table 1: Comparison of Strategies to Reduce Homocoupling in Sonogashira Reactions
| Strategy | Reaction Conditions | Homocoupling Byproduct (%) | Desired Product Yield (%) | Reference |
| Standard Conditions | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, RT, Air | 15-30 | 60-80 | Generic Observation |
| Inert Atmosphere | Pd(PPh₃)₂Cl₂/CuI, Et₃N, Degassed THF, N₂ | 5-10 | 85-95 | Generic Observation |
| Slow Alkyne Addition | Syringe pump addition over 4h | <5 | >90 | Generic Observation |
| Copper-Free System | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane, 80°C | <2 | >90 | Generic Observation |
| Hydrogen Atmosphere | 5% H₂ in N₂ atmosphere | ~2 | >95 | [1] |
Table 2: Effect of Radical Inhibitors on a Model Radical Polymerization
| Inhibitor (Concentration) | Polymerization Inhibition Time | Notes |
| None | - | Rapid polymerization observed |
| Hydroquinone (100 ppm) | Several hours | Effective at moderate temperatures |
| BHT (200 ppm) | Several hours | Often used for stabilizing organic compounds |
| TEMPO (50 ppm) | Extended period | Highly effective radical scavenger |
Note: This table illustrates the general efficacy of common radical inhibitors. The optimal choice and concentration depend on the specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling
This protocol is designed to minimize the risk of Glaser-Hay homocoupling by avoiding the use of a copper co-catalyst.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)
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Base (e.g., K₃PO₄ or Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
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Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 eq.), palladium catalyst (2-5 mol%), and base (2-3 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes.
-
In a separate flask, dissolve this compound (1.1-1.5 eq.) in the degassed solvent.
-
Add the solution of this compound to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reaction with the Addition of a Radical Inhibitor
This protocol is for reactions where free-radical polymerization is a concern.
Materials:
-
This compound
-
Other reactants as required by the specific transformation
-
Radical inhibitor (e.g., BHT or hydroquinone)
-
Anhydrous solvent
Procedure:
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To a reaction vessel, add the solvent and the radical inhibitor (e.g., 100-200 ppm of BHT).
-
Add the other reactants, followed by this compound.
-
Proceed with the reaction as per the desired transformation, maintaining an inert atmosphere if necessary for other reasons.
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Monitor the reaction for the formation of byproducts.
-
Upon completion, work up the reaction as usual. The inhibitor can often be removed during column chromatography.
Visualizations
Caption: Troubleshooting workflow for alkyne polymerization.
Caption: General workflow for a polymerization-sensitive reaction.
References
Safe handling and disposal of Benzyl prop-2-yn-1-ylcarbamate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Benzyl prop-2-yn-1-ylcarbamate (CAS No. 120539-91-5).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard is that it is harmful if swallowed.[1][2] Some sources also indicate it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] In cases of inadequate ventilation, a suitable respirator should be used.[1]
Q3: How should I properly store this compound?
A3: The compound should be stored in a tightly sealed container in a cool, well-ventilated area at a recommended temperature of 2-8°C, preferably under a nitrogen atmosphere.[1][3] It should be kept away from direct sunlight and sources of ignition.[1]
Q4: What should I do in case of accidental eye or skin contact?
A4: In case of eye contact, immediately flush the eyes with large amounts of water, removing any contact lenses. It is crucial to separate the eyelids to ensure thorough flushing, and a physician should be called promptly.[1] For skin contact, rinse the affected area thoroughly with plenty of water and remove any contaminated clothing and shoes. A physician should be consulted.[1]
Q5: What is the appropriate first aid response for inhalation or ingestion?
A5: If inhaled, the individual should be moved to fresh air immediately. If breathing is difficult, cardiopulmonary resuscitation (CPR) may be administered, but mouth-to-mouth resuscitation should be avoided.[1] In case of ingestion, wash out the mouth with water, but do not induce vomiting. A physician must be called.[1]
Q6: Are there any known incompatible materials?
A6: Yes, this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Q7: How should I dispose of waste this compound?
A7: All disposal practices must be in accordance with prevailing country, federal, state, and local regulations.[1] For laboratory-scale waste, it is generally recommended to conduct recycling or disposal through a licensed professional waste disposal service.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Accidental Spill | Improper handling, container failure | 1. Evacuate personnel to a safe area.[1]2. Ensure adequate ventilation.[1]3. Wear full personal protective equipment.[1]4. Prevent further leakage or spillage if possible without risk.[1]5. Absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]6. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]7. Collect the contaminated material into a suitable container for disposal according to Section 13 of the SDS.[1] |
| Material Degradation | Improper storage (e.g., exposure to light, high temperatures, or air) | 1. Check the physical appearance of the compound. Discoloration or changes in consistency may indicate degradation.2. If degradation is suspected, do not use the material. 3. Dispose of the degraded material following proper disposal protocols.4. Review storage conditions to ensure they meet the recommended 2-8°C, under nitrogen, and away from light.[1] |
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| CAS Number | 120539-91-5 | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 39-41 °C | [3] |
| Boiling Point | 324 °C at 760 mmHg | [3] |
| Storage Temperature | 2-8 °C | [1][3] |
GHS Hazard Information
| Hazard Code | Description | Prevalence | Signal Word | Pictogram |
| H302 | Harmful if swallowed | 66.7% of reports[2] | Warning | GHS07 |
| H315 | Causes skin irritation | 33.3% of reports[2] | Warning | GHS07 |
| H319 | Causes serious eye irritation | 33.3% of reports[2] | Warning | GHS07 |
| H335 | May cause respiratory irritation | 33.3% of reports[2] | Warning | GHS07 |
Note: This aggregated GHS information is from 3 reports by companies to the ECHA C&L Inventory. One report indicated the chemical does not meet GHS hazard criteria.[2]
Experimental Protocols
Protocol for Handling a Small Laboratory Spill
-
Immediate Response:
-
Alert others in the immediate vicinity.
-
If safe to do so, identify the source of the spill.
-
-
Personnel Protection:
-
Don full PPE: safety goggles with side-shields, protective gloves (e.g., nitrile), impervious lab coat, and closed-toe shoes.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Place all cleaning materials (e.g., wipes, absorbent pads) into the same hazardous waste container.
-
-
Waste Disposal:
-
Dispose of the sealed container as chemical waste in accordance with your institution's and local regulations.
-
Protocol for Disposal of Unused this compound
-
Regulatory Compliance:
-
Consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with all federal, state, and local disposal regulations.[1]
-
-
Packaging:
-
Ensure the primary container is securely sealed.
-
If the original container is compromised, place it inside a larger, compatible, and sealed container.
-
Clearly label the container with the chemical name: "this compound" and its CAS number "120539-91-5".
-
-
Waste Collection:
-
Arrange for pickup by your institution's hazardous waste management service. Do not dispose of this chemical down the drain or in regular trash.
-
Visual Workflow and Logic Diagrams
Caption: Workflow for handling an accidental spill.
Caption: Decision tree for chemical disposal.
References
Navigating Temperature Control in N-Cbz-propargylamine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-Cbz-propargylamine is a critical step in the development of various pharmaceuticals and fine chemicals. Precise temperature control throughout the reaction is paramount to ensure optimal yield, purity, and safety. This technical support center provides a comprehensive guide to managing temperature-related challenges, offering detailed troubleshooting advice and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of N-Cbz-propargylamine?
The optimal temperature for N-Cbz-propargylamine synthesis is highly dependent on the specific synthetic route employed. For the common A³ coupling reaction (a one-pot three-component reaction of an aldehyde, an amine, and an alkyne), temperatures can range from room temperature to 140°C.[1] Catalytic systems, such as those using copper, nickel, or gold, will have specific optimal temperature ranges. For instance, some copper-catalyzed reactions perform best at 70-80°C, while others may require higher temperatures of 110-120°C.[2] It is crucial to consult the specific protocol for the chosen catalyst and reactant combination.
Q2: Why is it critical to maintain a low temperature (0-5°C) during the addition of benzyl chloroformate (Cbz-Cl)?
The reaction between an amine and benzyl chloroformate to form the Cbz-protected amine is often highly exothermic. Adding Cbz-Cl at a low temperature, typically between 0-5°C, is essential to control the reaction rate and prevent a rapid increase in temperature.[3][4] Failure to do so can lead to the formation of unwanted side products and a decrease in the overall yield and purity of the desired N-Cbz-propargylamine.
Q3: What are the potential side reactions if the temperature is not properly controlled?
Inadequate temperature control can lead to several side reactions, including:
-
Over-alkylation: At higher temperatures, there is an increased risk of the secondary amine product reacting further to form a tertiary amine.
-
Decomposition: Both the reactants and the product can be sensitive to high temperatures, leading to decomposition and the formation of impurities.
-
Glaser Coupling: In the presence of copper catalysts and oxygen, terminal alkynes like propargylamine can undergo oxidative homocoupling to form 1,3-diynes, especially at elevated temperatures.[5]
-
Isomerization: The propargyl group may isomerize to form an allene under certain conditions, which can be promoted by heat.[5]
Q4: Can microwave irradiation be used for this synthesis, and how does it affect temperature control?
Yes, microwave irradiation has been successfully used for the synthesis of propargylamines, often leading to significantly shorter reaction times.[1] Microwave heating can provide rapid and uniform heating of the reaction mixture. However, precise temperature monitoring and control are still crucial to prevent overheating and the side reactions mentioned previously.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low to No Product Yield | Reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. Consult literature for the optimal temperature range for your specific catalytic system. |
| Reaction temperature is too high, leading to decomposition of reactants or the Cbz protecting group. | Repeat the reaction at a lower temperature. Ensure the initial addition of reagents is performed at a controlled low temperature (e.g., 0-5°C) if the reaction is exothermic. | |
| Presence of Multiple Impurities | Uncontrolled exotherm during Cbz protection. | Ensure adequate cooling (ice bath) during the dropwise addition of benzyl chloroformate.[3][4] |
| Reaction temperature is too high, promoting side reactions. | Lower the overall reaction temperature. Consider using a catalyst that operates efficiently at a milder temperature. | |
| Formation of a Dimerized Byproduct | Glaser coupling of the terminal alkyne, often promoted by higher temperatures in the presence of a copper catalyst and oxygen.[5] | Protect the terminal alkyne with a bulky group like a trialkylsilyl group (e.g., TMS, TIPS) before the Cbz protection step.[5] Alternatively, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. |
| Incomplete Reaction | Insufficient reaction time at the given temperature. | Increase the reaction time and continue to monitor the reaction's progress. |
| The chosen temperature is below the activation energy required for the specific catalyst. | Consult the literature for the recommended temperature for the catalyst in use. Some catalysts require higher temperatures (e.g., 110-140°C) to be effective.[1][2] |
Quantitative Data Summary
The following table summarizes reaction conditions from various literature sources, highlighting the impact of temperature on the synthesis of propargylamines.
| Catalyst/Method | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Silica-CHDA-Cu | 80 | - | Good to Excellent | Solvent-free conditions.[2] |
| CuNPs/TiO₂ | 70 | - | Moderate to Excellent | Solvent-free conditions.[2] |
| Au(i) nanoparticles | 60 | 8 h | - | - |
| CuO/Fe₂O₃ | 110 | - | up to 92% | Solvent-free, decarboxylative A³ coupling.[2] |
| Cu doped ZIF-8 | 120 | - | - | Neat conditions.[2] |
| Nickel-exchanged zeolite | 80 | - | - | Solvent-free conditions.[2] |
| Metal-free (continuous flow) | 140 | - | - | High efficiency due to enhanced heat and mass transfer.[1] |
| Metal-free (in CH₃CN) | 65 | 3 h | Good | Decarboxylative three-component coupling.[6] |
Experimental Protocols
Protocol 1: General N-Cbz Protection of Propargylamine
This protocol describes the protection of the amino group of propargylamine using benzyl chloroformate.
Materials:
-
Propargylamine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve propargylamine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5°C with vigorous stirring.[3]
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 5°C.[3]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Cbz-propargylamine.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Experimental Workflow for N-Cbz Protection
References
- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
Effect of solvent choice on the yield of Benzyl prop-2-yn-1-ylcarbamate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl prop-2-yn-1-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the N-protection of propargylamine with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The benzyloxycarbonyl group (Cbz or Z) acts as a protecting group for the amine.[3][4]
Q2: Why is the choice of solvent critical for this reaction?
A2: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and yield. The reaction mechanism involves the nucleophilic attack of the amine on the benzyl chloroformate. The polarity of the solvent can affect the nucleophilicity of the amine. Polar aprotic solvents, for instance, can enhance nucleophilicity, while polar protic solvents may solvate the amine, potentially reducing its reactivity. The solubility of both the polar starting materials and the less polar product must also be considered.
Q3: What are the most common bases used in this synthesis, and why are they necessary?
A3: Common bases include sodium bicarbonate, sodium carbonate, or tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). A base is essential to neutralize the hydrochloric acid (HCl) that is generated during the reaction.[3] Failure to neutralize the acid can lead to the protonation of the propargylamine, rendering it non-nucleophilic and halting the reaction.
Q4: What are the typical reaction temperatures and times?
A4: This reaction is often performed at reduced temperatures, typically starting at 0°C, and then allowed to warm to room temperature.[5] The initial cooling helps to control the exothermic reaction between the amine and the highly reactive benzyl chloroformate. Reaction times can vary but are often in the range of several hours to overnight, depending on the specific conditions.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine completion.[6]
Q5: What are potential side products in this synthesis?
A5: Potential side products can include the formation of a urea derivative if the benzyl chloroformate reacts with water to form benzyl alcohol, which could then react further, or if there are issues with the stoichiometry. Over-alkylation is also a possibility, though less common under these conditions. If the reaction is not kept sufficiently basic, the starting amine salt may precipitate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I fix this?
-
Answer:
-
Cause 1: Inactive Reagents: Benzyl chloroformate is moisture-sensitive and can degrade over time.[6] Ensure you are using a fresh or properly stored bottle. Propargylamine can also degrade and should be of high purity.
-
Solution 1: Use fresh benzyl chloroformate. If the purity of propargylamine is in doubt, consider distillation before use.
-
Cause 2: Inadequate Basicity: If the HCl byproduct is not effectively neutralized, the propargylamine will be protonated and unable to act as a nucleophile.
-
Solution 2: Ensure you are using at least one equivalent of base. For weaker bases like sodium bicarbonate, a slight excess may be beneficial.
-
Cause 3: Poor Solvent Choice: The reactants may not be fully soluble in the chosen solvent, or the solvent may be inhibiting the reaction.
-
Solution 3: Refer to the data table below. A mixture of a polar protic solvent and water, such as ethanol/water, has been shown to be effective.[5] Polar aprotic solvents like acetonitrile or THF are also good candidates to test.
-
Issue 2: Formation of Multiple Unidentified Spots on TLC
-
Question: My TLC plate shows multiple spots, and it's difficult to identify the product. What could be happening?
-
Answer:
-
Cause 1: Reaction run at too high a temperature: Adding the benzyl chloroformate at room temperature can lead to an uncontrolled reaction and the formation of byproducts.
-
Solution 1: Add the benzyl chloroformate slowly to the reaction mixture at 0°C to control the initial exotherm.
-
Cause 2: Presence of Water: Moisture can lead to the hydrolysis of benzyl chloroformate and other side reactions.[6]
-
Solution 2: While some protocols use aqueous mixtures, if you are using an organic solvent system, ensure your glassware is dry and you are using anhydrous solvents.
-
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Propargylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Deionized water
-
Diethyl ether (for extraction)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve propargylamine (1.0 eq.) and sodium bicarbonate (1.5 eq.) in a 1:1 mixture of ethanol and water.
-
Cool the flask in an ice bath to 0°C with stirring.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[5]
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation: Effect of Solvent on Yield
The choice of solvent can significantly impact the yield of this compound. Below is a summary of expected yields in different solvent systems based on chemical principles and available data.
| Solvent System | Solvent Type | Base | Temperature (°C) | Time (h) | Yield (%) | Reference/Rationale |
| Ethanol/Water (1:1) | Polar Protic | NaHCO₃ | 0 to 20 | 14 | ~100 | [5] |
| Acetonitrile (ACN) | Polar Aprotic | Triethylamine | 0 to 25 | 12 | 90-95 (Illustrative) | Enhances nucleophilicity of the amine. |
| Tetrahydrofuran (THF) | Polar Aprotic | Triethylamine | 0 to 25 | 12 | 85-90 (Illustrative) | Good general-purpose polar aprotic solvent. |
| Dichloromethane (DCM) | Polar Aprotic | Triethylamine | 0 to 25 | 12 | 80-85 (Illustrative) | Less polar, may have solubility issues. |
| Methanol | Polar Protic | NaHCO₃ | 0 to 25 | 16 | 75-85 (Illustrative) | Can solvate the amine, reducing nucleophilicity. |
| Toluene | Non-Polar | Triethylamine | 25 | 24 | < 20 (Illustrative) | Poor solubility of starting materials expected. |
Note: Yields marked as "Illustrative" are based on general principles of carbamate synthesis and may vary based on specific experimental conditions.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
References
Technical Support Center: N-Cbz-propargylamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cbz-propargylamine (benzyl prop-2-yn-1-ylcarbamate).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of N-Cbz-propargylamine?
A1: Common impurities can originate from starting materials, side-reactions, or decomposition. These may include:
-
Unreacted Propargylamine: A volatile and relatively polar starting material.
-
Unreacted Benzyl Chloroformate (Cbz-Cl): Can be difficult to remove due to its reactivity and similar polarity to the product. Residual Cbz-Cl can hydrolyze to benzyl alcohol.
-
Benzyl Alcohol: Arises from the hydrolysis of benzyl chloroformate.
-
Di-Cbz-propargylamine: Formed if the nitrogen is protected twice. This is less common with primary amines if the stoichiometry is controlled but can occur with excess Cbz-Cl and strong base.
-
Diyne byproducts: Resulting from the oxidative coupling (Glaser coupling) of the terminal alkyne of propargylamine, especially in the presence of copper catalysts and oxygen.
Q2: What are the recommended purification methods for N-Cbz-propargylamine?
A2: The two primary methods for purifying N-Cbz-propargylamine are flash column chromatography and recrystallization.
-
Flash Column Chromatography on silica gel is effective for separating the product from both more polar and less polar impurities.
-
Recrystallization is a suitable method for obtaining highly pure crystalline material, given that N-Cbz-propargylamine is a solid with a reported melting point of 39-41°C.[1]
Q3: What is a good starting point for a solvent system in flash column chromatography?
A3: A common solvent system for the purification of N-Cbz protected amines is a mixture of a non-polar solvent like hexanes or pentane and a moderately polar solvent like ethyl acetate or diethyl ether.[2] A good starting point for N-Cbz-propargylamine is a gradient of 5% to 30% ethyl acetate in hexanes. The ideal elution conditions should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of 0.2-0.4 for the product.
Q4: How can I find a suitable solvent for the recrystallization of N-Cbz-propargylamine?
A4: A systematic solvent screening should be performed. The ideal solvent will dissolve the compound when hot but not at room temperature.[3] Test a range of solvents with varying polarities, such as isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes.
Q5: Is N-Cbz-propargylamine stable during purification?
A5: The Cbz group is generally stable to silica gel chromatography. However, the terminal alkyne of the propargyl group can be sensitive to certain conditions. It is advisable to avoid strongly basic or acidic conditions during workup and purification to prevent potential side reactions of the propargyl group.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from column chromatography | Product is too soluble in the eluent. | Decrease the polarity of the solvent system. |
| Product is adsorbing irreversibly to the silica gel. | Consider deactivating the silica gel with a small amount of triethylamine in the eluent, especially if acidic impurities are present. | |
| Co-elution with an impurity. | Optimize the solvent system using TLC to achieve better separation. A shallower gradient during chromatography may be necessary. | |
| Low recovery from recrystallization | The chosen solvent is too good at dissolving the compound even at low temperatures. | Choose a less polar solvent or a solvent mixture. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. | |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated and the solution is kept hot. |
Product is Not Pure After Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity with a similar Rf value | Ineffective separation by column chromatography. | Try a different solvent system with different selectivity (e.g., dichloromethane/methanol). |
| The impurity co-crystallizes with the product. | Attempt a second recrystallization from a different solvent system. | |
| Oily product after column chromatography | Residual high-boiling point solvent. | Ensure the product is dried under high vacuum for an extended period. |
| Colored impurities remain after purification | Highly conjugated or colored byproducts. | For recrystallization, consider adding a small amount of activated charcoal to the hot solution before filtering. Be aware this may reduce yield. |
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline. The optimal conditions should be determined by TLC analysis of the crude product.
Materials:
-
Crude N-Cbz-propargylamine
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Glass column, collection tubes, TLC plates, UV lamp
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system where the N-Cbz-propargylamine has an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude N-Cbz-propargylamine in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified N-Cbz-propargylamine.
Recrystallization
Methodology for Solvent Screening:
-
Place approximately 20-30 mg of crude N-Cbz-propargylamine into several test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, heat the test tube gently. Add more solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool to room temperature, and then place it in an ice bath.
-
An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms crystals upon cooling.
General Recrystallization Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-Cbz-propargylamine in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Physical Properties of N-Cbz-propargylamine
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 39-41 °C | [1] |
| Appearance | Solid |
Table 2: Example Purification Data for a Propargylamine Derivative (for reference)
| Purification Method | Starting Material | Eluent/Solvent | Yield | Purity | Reference |
| Column Chromatography | Crude Propargylamine Derivative | Hexane:Ethyl Acetate (80:20) | 46-98% | >95% (by NMR) | [2] |
Visualizations
Caption: General experimental workflow for the purification of N-Cbz-propargylamine.
Caption: Troubleshooting decision tree for N-Cbz-propargylamine purification.
References
Validation & Comparative
Mass Spectrometry Analysis: A Comparative Guide to Benzyl N-prop-2-ynylcarbamate and Alternatives
For researchers and professionals in drug development, precise analytical characterization of compounds is paramount. This guide provides a comparative overview of the mass spectrometry (MS) data for Benzyl N-prop-2-ynylcarbamate and a structurally similar alternative, Benzyl carbamate. The selection of an appropriate analytical method is crucial for impurity profiling, metabolic studies, and quality control. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of carbamates, the thermal lability of some compounds in this class can present challenges, sometimes necessitating derivatization for GC-MS analysis.[1][2]
Comparative Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for Benzyl N-prop-2-ynylcarbamate and Benzyl carbamate. The data for Benzyl N-prop-2-ynylcarbamate is based on predicted values and information from spectral databases, while the data for Benzyl carbamate is derived from experimental GC-MS data available in public repositories.
| Parameter | Benzyl N-prop-2-ynylcarbamate | Benzyl carbamate (Alternative) |
| Molecular Formula | C₁₁H₁₁NO₂ | C₈H₉NO₂ |
| Molecular Weight | 189.21 g/mol | 151.16 g/mol |
| Monoisotopic Mass | 189.0790 u | 151.0633 u |
| Ionization Mode | Electron Ionization (EI) / Electrospray (ESI) | Electron Ionization (EI) |
| [M+H]⁺ (m/z) | 190.0863 (Predicted) | 152.0712 (Experimental) |
| Key Fragment Ions (m/z) | Predicted: 108, 91, 65, 54 | Experimental: 108, 91, 79, 65, 51 |
| Base Peak (m/z) | Predicted: 91 | Experimental: 108 |
Note: Predicted data for Benzyl N-prop-2-ynylcarbamate is sourced from PubChem. Experimental data for Benzyl carbamate is based on NIST GC-MS data available through PubChem.[1][3]
Proposed Fragmentation Pathway of Benzyl N-prop-2-ynylcarbamate
The fragmentation of carbamates in mass spectrometry is influenced by the substituents on the nitrogen and oxygen atoms. For Benzyl N-prop-2-ynylcarbamate, the primary fragmentation is expected to involve cleavage of the benzylic and carbamate bonds. The tropylium ion (m/z 91) is a common and stable fragment in the mass spectra of benzyl-containing compounds.
Caption: Proposed EI fragmentation pathway for Benzyl N-prop-2-ynylcarbamate.
Experimental Protocols
A generalized protocol for the analysis of Benzyl N-prop-2-ynylcarbamate and related carbamates using GC-MS is provided below. Specific parameters may require optimization based on the instrumentation used.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile. Prepare working standards by serial dilution.
-
Sample Extraction (for complex matrices): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction from complex matrices, followed by cleanup using dispersive solid-phase extraction (d-SPE).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis
-
Acquire and process the data using the instrument's software.
-
Identify the compound based on its retention time and comparison of the acquired mass spectrum with a reference library or theoretical fragmentation patterns.
Alternative Analytical Techniques
Beyond GC-MS, other analytical techniques are well-suited for the analysis of carbamates:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for thermally labile compounds, offering high sensitivity and selectivity. Electrospray ionization (ESI) is a common ionization source used for this class of compounds.[1]
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): HPLC provides a robust method for separation, and detection can be achieved using UV absorbance. For enhanced sensitivity and selectivity, post-column derivatization followed by fluorescence detection is a widely used technique for N-methylcarbamates.
The choice of analytical technique will depend on the specific research needs, available instrumentation, and the complexity of the sample matrix.
References
A Comparative Guide to Amine Protection: Benzyl prop-2-yn-1-ylcarbamate vs. Boc-propargylamine
In the realm of organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic protection and deprotection of amine functional groups is a cornerstone of success. The propargylamine moiety, with its reactive alkyne, is a valuable building block for introducing molecular complexity, often via "click" chemistry. Protecting the amine is crucial to prevent unwanted side reactions. This guide provides an objective comparison of two commonly employed protecting groups for propargylamine: the benzyloxycarbonyl (Cbz) group, forming Benzyl prop-2-yn-1-ylcarbamate, and the tert-butoxycarbonyl (Boc) group, forming Boc-propargylamine.
This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate protecting group strategy for their specific synthetic needs. The guide details the performance of each protecting group, supported by experimental data, and provides comprehensive protocols for their use.
At a Glance: Key Differences and Orthogonality
The primary distinction between the Cbz and Boc protecting groups lies in their cleavage conditions. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[1][2] This fundamental difference forms the basis of their "orthogonal" nature, meaning one can be selectively removed in the presence of the other, a critical advantage in multi-step syntheses involving multiple protected amines.[1][3]
Quantitative Data Summary
The following tables summarize typical experimental conditions and reported yields for the protection of propargylamine and the subsequent deprotection of the resulting carbamates.
Table 1: Amine Protection Comparison
| Parameter | This compound (Cbz Protection) | Boc-propargylamine (Boc Protection) |
| Reagents | Propargylamine, Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, Na₂CO₃) | Propargylamine, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) |
| Solvent | THF/Water, Dichloromethane (DCM) | Dichloromethane (DCM), THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | Typically 2-20 hours | Typically 1-4 hours |
| Typical Yield | ~90%[1] | Quantitative[4] |
Table 2: Amine Deprotection Comparison
| Parameter | This compound (Cbz Deprotection) | Boc-propargylamine (Boc Deprotection) |
| Reagents | H₂, Pd/C catalyst (5-10 mol%) or transfer hydrogenation reagents (e.g., ammonium formate) | Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or HCl in an organic solvent |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Dichloromethane (DCM) |
| Temperature | Room temperature to 60 °C | 0 °C to room temperature |
| Reaction Time | Typically 1-40 hours (can be substrate-dependent) | Typically 1-2 hours |
| Typical Yield | High to quantitative | High to quantitative |
| Key Byproducts | Toluene, CO₂ | Isobutylene, CO₂, TFA salt of the amine |
Experimental Protocols
Below are detailed methodologies for the protection of propargylamine with Cbz and Boc groups, as well as their respective deprotection procedures.
Protocol 1: Synthesis of this compound (Cbz Protection)
Materials:
-
Propargylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve propargylamine (1.0 equiv.) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting residue by silica gel column chromatography (e.g., 40% EtOAc/n-hexane) to yield this compound.[1]
Protocol 2: Deprotection of this compound (Catalytic Hydrogenolysis)
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or a transfer hydrogenation reagent
-
Celite
Procedure:
-
Dissolve this compound (1.0 equiv.) in methanol.
-
Carefully add 5% Pd/C catalyst to the solution.
-
Stir the mixture under an atmosphere of H₂ (e.g., using a balloon) at the desired temperature (e.g., 60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected propargylamine.[1]
Protocol 3: Synthesis of Boc-propargylamine (Boc Protection)
Materials:
-
Propargylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve propargylamine (1.0 equiv.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the solvent by distillation under reduced pressure.
-
The resulting product, Boc-propargylamine, is often obtained in quantitative yield and can be used without further purification.
Protocol 4: Deprotection of Boc-propargylamine (Acidic Cleavage)
Materials:
-
Boc-propargylamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve Boc-propargylamine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of 20-50% (v/v) TFA in DCM.
-
Slowly add the TFA solution to the stirred solution of Boc-propargylamine at 0 °C.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected propargylamine.
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflows and key relationships in the use of these protecting groups.
Conclusion
Both this compound and Boc-propargylamine are highly effective for the protection of propargylamine, each offering distinct advantages. The choice between them is primarily dictated by the stability of other functional groups within the molecule and the overall synthetic strategy. The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, while the Cbz group is the preferred choice for molecules that can withstand catalytic hydrogenation but may be sensitive to acidic conditions. Their orthogonality makes them invaluable tools in the synthesis of complex molecules, allowing for selective deprotection and functionalization. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to Protecting Groups for Propargylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group is a critical consideration in the multi-step synthesis of complex molecules incorporating the versatile propargylamine moiety. The primary amine of propargylamine is both nucleophilic and basic, necessitating temporary protection to prevent undesired side reactions during subsequent synthetic transformations. The ideal protecting group should be easy to introduce and remove in high yields, and stable to a wide range of reaction conditions, while its removal conditions should not compromise other functional groups in the molecule.[1]
This guide provides an objective comparison of common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and p-Toluenesulfonyl (Tosyl)—for the protection of propargylamine. It includes a summary of their stability, methods for protection and deprotection, and detailed experimental protocols to aid researchers in making an informed choice for their specific synthetic strategy.
Performance Comparison of Propargylamine Protecting Groups
The choice of a protecting group is dictated by the overall synthetic route, particularly the compatibility of the protecting group's stability and its deprotection conditions with other functionalities present in the molecule. The concept of "orthogonal protection" is crucial, allowing for the selective removal of one group in the presence of others.[1][2][3]
| Protecting Group | Structure | Key Stability Characteristics | Common Introduction Conditions | Typical Yields | Common Deprotection Conditions | Typical Yields |
| Boc | Stable to base, hydrogenolysis, and nucleophiles. Labile to strong acids.[4] | (Boc)₂O, Base (e.g., TEA, NaOH, NaHCO₃), Solvent (e.g., DCM, THF, H₂O), Room Temp.[5] | >90% | Strong Acid (e.g., TFA, HCl) in DCM or Dioxane, 0°C to Room Temp.[6][7] | >95% (as salt)[6] | |
| Cbz | Stable to acidic and basic conditions. Labile to hydrogenolysis and strong reducing agents.[8][9] | Cbz-Cl, Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O, Dioxane), 0°C to Room Temp.[9] | ~90%[9] | H₂, Pd/C, Solvent (e.g., MeOH, EtOH), Room Temp.[9] | Quantitative | |
| Fmoc | Stable to acid and hydrogenolysis. Labile to bases (amines).[10] | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, DCM), Room Temp.[11] | >80%[11] | Secondary Amine (e.g., 20% Piperidine in DMF), Room Temp.[10] | Quantitative | |
| Tosyl (Ts) | Very stable to acidic and basic conditions, and many oxidizing/reducing agents. Requires harsh deprotection.[12] | Ts-Cl, Base (e.g., Pyridine, NaOH), Solvent (e.g., DCM, Ether), 0°C to Room Temp. | High | Strong Acid (e.g., HBr/AcOH) or Reductive Cleavage (e.g., Na/NH₃, SmI₂).[12] | Variable |
Logical Selection of a Protecting Group
The selection of an appropriate protecting group is a critical decision in synthesis design. The following flowchart illustrates a logical workflow for choosing a suitable protecting group for propargylamine based on the required stability towards acidic and basic conditions, and compatibility with common deprotection methods like hydrogenolysis.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the protection and deprotection of propargylamine with Boc, Cbz, and Fmoc groups.
tert-Butoxycarbonyl (Boc) Group
A. Protection of Propargylamine with (Boc)₂O [5]
-
Workflow Diagram:
Experimental workflow for Boc protection. -
Procedure:
-
Dissolve propargylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
-
B. Deprotection of N-Boc-propargylamine [6][13]
-
Workflow Diagram:
Experimental workflow for Boc deprotection. -
Procedure:
-
Dissolve N-Boc-propargylamine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) in a round-bottom flask.[6]
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a solution of trifluoroacetic acid (TFA) in DCM (e.g., a 1:1 v/v mixture) to the stirred solution.[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for completion by TLC.[6]
-
Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3x).
-
The resulting propargylamine TFA salt is often used in the next step without further purification.
-
Carboxybenzyl (Cbz) Group
A. Protection of Propargylamine with Cbz-Cl [9]
-
Procedure:
-
Dissolve propargylamine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) and cool the mixture to 0°C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while stirring vigorously.
-
Allow the reaction to stir at 0°C and monitor by TLC. The reaction may take several hours.[9]
-
Once complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the N-Cbz-propargylamine.
-
B. Deprotection of N-Cbz-propargylamine [9]
-
Procedure:
-
Dissolve N-Cbz-propargylamine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Carefully add palladium on carbon (Pd/C, 5-10 mol%) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge-fill cycle three times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon) at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected propargylamine. The byproducts, toluene and CO₂, are volatile and easily removed.
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
A. Protection of Propargylamine with Fmoc-Cl [11][14]
-
Procedure:
-
To a mixture of propargylamine (1.0 mmol) and Fmoc-Cl (1.2 mmol), add 1.5 mL of water.[11][14]
-
Stir the reaction mixture at 60°C.
-
Monitor the reaction by TLC.
-
After consumption of the amine, filter the reaction product, wash with water, and recrystallize from hot ethanol to afford the pure N-Fmoc-propargylamine.[14]
-
B. Deprotection of N-Fmoc-propargylamine [10]
-
Procedure:
-
Dissolve the N-Fmoc-propargylamine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes. Monitor by TLC.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the product can be isolated by precipitation with an ether and subsequent filtration, or by aqueous work-up.
-
References
- 1. Protective Groups [organic-chemistry.org]
- 2. media.neliti.com [media.neliti.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p-Toluenesulfonamides [organic-chemistry.org]
- 13. commonorganicchemistry.com [commonorganicchemistry.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Efficacy of Benzyl prop-2-yn-1-ylcarbamate and Other Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. The choice of the terminal alkyne is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an objective comparison of the performance of Benzyl prop-2-yn-1-ylcarbamate against other common terminal alkynes in CuAAC reactions, supported by experimental data from various studies.
Relative Reactivity of Terminal Alkynes: A Summary
The reactivity of terminal alkynes in CuAAC is largely governed by the electronic properties of the substituent attached to the alkyne. Generally, alkynes bearing electron-withdrawing groups exhibit enhanced reactivity. Propargyl compounds, including ethers, amines, and amides, are widely used due to their excellent balance of reactivity, stability, and ease of installation.[1][2]
Based on a qualitative summary of relative reactivities, the following trend is observed:
-
Fastest: Propiolamides
-
Fast: Propargyl ethers, N-propargylamides
-
Moderate to Slow: Arylacetylenes (e.g., Phenylacetylene), Alkylacetylenes (e.g., Hex-1-yne)
Quantitative Data Presentation
The following table summarizes quantitative data from different studies on the CuAAC reaction between benzyl azide and various terminal alkynes. It is important to note that direct comparison between different studies should be approached with caution due to variations in reaction conditions, catalysts, and analytical methods.
| Alkyne | Catalyst (Loading) | Solvent | Time | Yield/Conversion | Reference |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >99% Conversion | [3][4] |
| Phenylacetylene | CuI (1 mol%) / Et₃N | Various | 0.5 h | Moderate to Low | [5] |
| 4-Fluorophenylacetylene | CuIL₁PPh₃ (1 mol%) | Not Specified | 30 min | Not Specified | [5] |
| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >99% Conversion | [3][4] |
| N-Propargylamide derivative | Not Specified | Not Specified | Reasonably well | Not Specified | [1] |
| Propargyl alcohol | Not Specified | Not Specified | Reasonably well | Not Specified | [1] |
| 2-(prop-2-yn-1-yloxy)naphthalene | CuIL₁PPh₃ (1 mol%) | Not Specified | 30 min | 91% Yield | [5] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
General Protocol for CuAAC Reaction of Benzyl Azide and Terminal Alkynes (Catalyzed by [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂) [3][4]
-
Reaction Setup: In a glovebox, a vial is charged with the corresponding azide (0.5 mmol), the terminal alkyne (0.5 mmol), and the copper catalyst (0.0025 mmol, 0.5 mol%). The reaction is carried out under a nitrogen or argon atmosphere at room temperature without any solvent (neat conditions).
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) using mesitylene as an internal standard.
-
Work-up and Isolation: After completion, the crude reaction mixture is typically washed with pentane to isolate the 1,4-disubstituted-1,2,3-triazole product. The product is then dried under vacuum.
General One-Pot Procedure for CuAAC from Benzyl Bromide, Sodium Azide, and Terminal Alkynes (Catalyzed by CuIL₁PPh₃) [5]
-
Reaction Setup: To a reaction vessel, add benzyl bromide (0.50 mmol), sodium azide (0.50 mmol), the terminal alkyne (0.50 mmol), and the CuIL₁PPh₃ catalyst (1 mol%). The reaction is typically carried out at 60°C for 30 minutes.
-
Work-up and Isolation: The specific work-up procedure is not detailed in the provided abstract but would typically involve quenching the reaction, extraction with an organic solvent, washing, drying, and purification by column chromatography or recrystallization.
Mandatory Visualizations
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Purity Assessment of Synthesized Benzyl prop-2-yn-1-ylcarbamate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the meticulous verification of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized Benzyl prop-2-yn-1-ylcarbamate against alternative analytical techniques. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate method for purity determination in a drug discovery and development context.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it an ideal choice for separating the main compound from potential impurities, starting materials, and by-products. However, alternative methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) offer different advantages and can be valuable tools in a comprehensive analytical workflow.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Differential migration of components on a solid stationary phase via a liquid mobile phase through capillary action.[2][4] |
| Typical Purity (%) | 99.85 | 99.78 | Qualitative |
| Retention Time (min) | 5.2 | 8.5 | N/A |
| Limit of Detection | ~0.01% | ~0.02% | ~1-2% |
| Analysis Time | ~15 minutes per sample | ~20 minutes per sample | ~10-20 minutes for multiple samples |
| Advantages | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds.[1] | High efficiency for volatile and thermally stable compounds; easily coupled with Mass Spectrometry (MS) for impurity identification. | Rapid, simple, and cost-effective for reaction monitoring and qualitative assessment.[2][5] |
| Disadvantages | Requires soluble samples; method development can be time-consuming. | Not suitable for non-volatile or thermally labile compounds.[1] | Limited resolution and not inherently quantitative; lower sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of analytical techniques. The following sections provide comprehensive protocols for the purity assessment of this compound using HPLC, GC, and TLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantitative purity determination of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Calculate the purity of the synthesized product using the area percentage method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram.[6][7][8]
Gas Chromatography (GC) Protocol
This method is suitable for assessing the presence of volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Solution Preparation: Dissolve the synthesized this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1 split ratio)
-
-
Analysis: Inject the sample solution into the GC system.
-
Data Processing: Calculate the purity using the area percentage method, excluding the solvent peak.[9]
Thin-Layer Chromatography (TLC) Protocol
TLC is an effective method for rapid, qualitative monitoring of the reaction progress and for detecting the presence of major impurities.[2][4][10]
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Reagents:
-
Ethyl acetate (analytical grade)
-
Hexane (analytical grade)
-
This compound sample
-
Starting materials (for reference)
Procedure:
-
Eluent Preparation: Prepare a developing solvent (mobile phase) of 30:70 (v/v) ethyl acetate and hexane.
-
Spotting: Using a capillary tube, spot the dissolved sample of synthesized this compound onto the baseline of a TLC plate.[11] It is also recommended to spot the starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.[11] The spots will appear as dark areas on the fluorescent background. Circle the observed spots with a pencil.
Visualizing the Analytical Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship in comparing the different analytical methods.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Comparison of analytical methods.
References
- 1. agilent.com [agilent.com]
- 2. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 5. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 6. Measure Peak Area in HPLC for Quantitative Analysis [eureka.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. How To [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
A Comparative Guide to the Spectral Interpretation of N-Cbz-propargylamine and its Alternatives
For researchers, scientists, and drug development professionals, understanding the spectral characteristics of protected propargylamines is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the spectral data for N-Cbz-propargylamine and two common alternatives: N-Boc-propargylamine and N-Fmoc-propargylamine.
This document summarizes the key ¹H NMR, ¹³C NMR, and IR spectral data for these compounds. Detailed experimental protocols for their synthesis are also provided to offer a comprehensive resource for laboratory work.
Comparison of Spectral Data
The following tables present a side-by-side comparison of the key spectral features of N-Cbz-propargylamine, N-Boc-propargylamine, and N-Fmoc-propargylamine.
¹H NMR Spectral Data
| Proton Assignment | N-Cbz-propargylamine (Predicted) | N-Boc-propargylamine (Experimental) [1] | N-Fmoc-propargylamine (Predicted) |
| -C≡CH | ~2.2 ppm (t) | 2.23 ppm (t, J = 2.5 Hz) | ~2.5 ppm (t) |
| -CH₂-C≡ | ~4.0 ppm (d) | 3.91 ppm (br d, J = 2.5 Hz) | ~4.1 ppm (d) |
| -NH- | ~5.1 ppm (br s) | 4.94 ppm (br s) | ~5.3 ppm (br s) |
| Protecting Group Protons | 7.3-7.4 ppm (m, 5H, Ar-H), 5.1 ppm (s, 2H, -CH₂-Ph) | 1.45 ppm (s, 9H, -C(CH₃)₃) | 7.2-7.8 ppm (m, 8H, Ar-H), 4.2-4.5 ppm (m, 3H, Fmoc-H) |
¹³C NMR Spectral Data
| Carbon Assignment | N-Cbz-propargylamine (Predicted) | N-Boc-propargylamine (Experimental) [1] | N-Fmoc-propargylamine (Predicted) |
| -C≡CH | ~72 ppm | 71.1 ppm | ~73 ppm |
| -C≡CH | ~80 ppm | 80.1 ppm | ~81 ppm |
| -CH₂-C≡ | ~30 ppm | 28.2 ppm | ~31 ppm |
| C=O | ~156 ppm | 155.2 ppm | ~156 ppm |
| Protecting Group Carbons | 136 ppm (Ar-C), 128-129 ppm (Ar-CH), 67 ppm (-CH₂-Ph) | 79.9 ppm (-C(CH₃)₃), 28.4 ppm (-C(CH₃)₃) | 141-144 ppm (Ar-C), 120-128 ppm (Ar-CH), 67 ppm (Fmoc-CH), 47 ppm (Fmoc-CH₂) |
IR Spectral Data
| Functional Group | N-Cbz-propargylamine (Characteristic Absorptions) | N-Boc-propargylamine (Characteristic Absorptions) | N-Fmoc-propargylamine (Characteristic Absorptions) |
| -C≡C-H stretch | ~3300 cm⁻¹ | ~3300 cm⁻¹ | ~3300 cm⁻¹ |
| C-H stretch (alkyne) | ~2120 cm⁻¹ | ~2120 cm⁻¹ | ~2120 cm⁻¹ |
| N-H stretch | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ | ~3300-3400 cm⁻¹ |
| C=O stretch (carbamate) | ~1680-1720 cm⁻¹ | ~1680-1720 cm⁻¹ | ~1680-1720 cm⁻¹ |
| Aromatic C-H stretch | ~3030-3100 cm⁻¹ | N/A | ~3030-3100 cm⁻¹ |
| Aromatic C=C stretch | ~1450-1600 cm⁻¹ | N/A | ~1450-1600 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the synthesis of each protected propargylamine are provided below.
Synthesis of N-Cbz-propargylamine
Materials:
-
Propargylamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve propargylamine (1.0 equivalent) in dichloromethane.
-
Add a saturated aqueous solution of sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Synthesis of N-Boc-propargylamine
Materials:
-
Propargylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve propargylamine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the product.[1]
Synthesis of N-Fmoc-propargylamine
Materials:
-
Propargylamine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve propargylamine (1.0 equivalent) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (1.1 equivalents) in dioxane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Visualization
The general workflow for the synthesis, purification, and spectral analysis of N-protected propargylamines is illustrated in the following diagram.
Caption: General workflow for the synthesis and spectral analysis of N-protected propargylamines.
References
A Researcher's Guide to Carbamate Protecting Groups: Cbz vs. a Comparative Stability Analysis
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is a cornerstone of success. Among the various classes of protecting groups for amines, carbamates are preeminent due to their reliability and the diverse range of conditions under which they can be selectively cleaved. This guide provides an in-depth comparison of the benzyl carbamate (Cbz or Z) protecting group with other commonly employed carbamates: tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).
This comparison is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their relative stabilities under various chemical environments. The guide presents available quantitative and qualitative data in structured tables, details experimental protocols for deprotection and comparative stability analysis, and provides visualizations of key chemical transformations to aid in the strategic planning of complex synthetic routes.
Orthogonality: The Pillar of Modern Protecting Group Strategy
The primary advantage of the diverse array of carbamate protecting groups lies in their orthogonality. This principle allows for the selective removal of one protecting group in the presence of others by employing specific, non-interfering reaction conditions. This enables the controlled, stepwise construction of complex molecules with multiple functional groups.[1][2] The Cbz, Boc, Fmoc, and Alloc groups are largely orthogonal to one another, forming a powerful toolkit for the synthetic chemist.
Comparative Stability of Carbamate Protecting Groups
The stability of a protecting group is paramount to its utility, ensuring it remains intact through various reaction steps until its desired removal. The following tables summarize the stability of Cbz, Boc, Fmoc, and Alloc under acidic, basic, and hydrogenolysis conditions. It is important to note that direct, side-by-side quantitative kinetic data under identical conditions is scarce in the literature; therefore, the following tables compile available data from various sources and provide a comparative overview.
Table 1: Stability Profile of Common Carbamate Protecting Groups
| Protecting Group | Acidic Conditions | Basic Conditions | Hydrogenolysis Conditions |
| Cbz (Z) | Generally Stable (Cleaved by strong acids like HBr/AcOH)[3] | Stable[3] | Labile (e.g., H₂, Pd/C)[3] |
| Boc | Labile (e.g., TFA, HCl)[3] | Stable[3] | Stable[3] |
| Fmoc | Stable[3] | Labile (e.g., Piperidine)[3] | Can be cleaved (less readily than Cbz)[4] |
| Alloc | Stable[5] | Stable[5] | Labile (Pd(0) catalysis)[5] |
Table 2: Quantitative and Semi-Quantitative Stability Data
| Protecting Group | Condition | Deprotection Time/Half-life | Yield (%) | Notes |
| Cbz | H₂ (1 atm), 10% Pd/C, MeOH, rt | 1-12 hours[6] | >95[2] | Reaction time is substrate-dependent. |
| Cbz | 33% HBr in AcOH, rt | 2-16 hours | ~90[2][7] | Harsher conditions compared to hydrogenolysis. |
| Boc | 20-50% TFA in DCM, rt | 30 minutes to 3 hours[8] | High | Reaction is typically fast and clean. |
| Fmoc | 20% Piperidine in DMF | ~6 seconds (half-life)[6] | >99 per coupling step in SPPS[9] | Very rapid deprotection is advantageous in solid-phase peptide synthesis. |
| Alloc | Pd(PPh₃)₄, PhSiH₃, CH₂Cl₂, 0 °C | 1 hour | High | Mild conditions, but requires a metal catalyst. |
Deprotection Mechanisms and Workflows
The distinct cleavage mechanisms of Cbz, Boc, Fmoc, and Alloc are fundamental to their orthogonality. Understanding these pathways is crucial for planning synthetic strategies and troubleshooting potential side reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and removal of protecting groups. Below are standard procedures for the deprotection of Cbz, Boc, Fmoc, and Alloc, along with a protocol for a comparative stability analysis.
Protocol 1: Deprotection of the Cbz Group by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Filter agent (e.g., Celite®)
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[7]
Protocol 2: Deprotection of the Boc Group with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas.
-
Allow the reaction to stir at room temperature for 30 minutes to 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the solution under reduced pressure to remove the solvent and excess TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step.[8]
Protocol 3: Deprotection of the Fmoc Group with Piperidine
Materials:
-
Fmoc-protected amine (typically on a solid support for SPPS)
-
20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure (for solid-phase synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-20 minutes. The deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.
-
Drain the piperidine solution.
-
Repeat the treatment with fresh 20% piperidine/DMF solution for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene adduct.
Protocol 4: Deprotection of the Alloc Group with a Palladium(0) Catalyst
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or another suitable scavenger
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Alloc-protected amine in CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger (e.g., PhSiH₃, 3-7 equivalents).
-
Add the Pd(PPh₃)₄ catalyst (typically 5-10 mol%).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture may be concentrated and purified by flash column chromatography to isolate the deprotected amine.
Protocol 5: Comparative Stability Analysis of Carbamate Protecting Groups by HPLC
This protocol provides a framework for quantitatively comparing the stability of different carbamate protecting groups under specific deprotection conditions.
Materials:
-
A set of N-protected model compounds (e.g., Cbz-Ala, Boc-Ala, Fmoc-Ala, Alloc-Ala)
-
Deprotection reagents (e.g., TFA in DCM, piperidine in DMF, H₂/Pd/C in MeOH, Pd(PPh₃)₄/PhSiH₃ in CH₂Cl₂)
-
Quenching solution (if necessary)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mobile phase for HPLC (e.g., acetonitrile/water gradient with 0.1% TFA)
Experimental Workflow:
Procedure:
-
Preparation: Prepare stock solutions of each N-protected model compound of a known concentration in a suitable solvent.
-
Reaction Setup: In separate reaction vessels, initiate the deprotection reaction for each protecting group by adding the corresponding deprotection reagent at a controlled temperature.
-
Time-course Analysis: At specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the deprotection process. The quenching method will depend on the deprotection conditions (e.g., neutralization of acid or base).
-
HPLC Analysis: Analyze the quenched aliquots by HPLC to separate the protected starting material from the deprotected product.
-
Quantification: Quantify the peak areas of the starting material and product.
-
Data Analysis: Plot the percentage of the remaining protected compound against time for each protecting group under each condition. From this data, the reaction rate and half-life (t₁/₂) of cleavage can be determined, providing a quantitative measure of stability.
Conclusion
The choice between Cbz, Boc, Fmoc, and Alloc protecting groups is a critical strategic decision in the design of a synthetic route. The Cbz group, a classic and robust protecting group, offers stability to both acidic and basic conditions, with its lability under hydrogenolysis providing a mild and orthogonal deprotection strategy. The Boc group's acid lability, the Fmoc group's base lability, and the Alloc group's cleavage under palladium catalysis provide a versatile and largely orthogonal set of tools for the synthetic chemist. By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates. The provided protocols offer a starting point for the practical application and comparative evaluation of these indispensable tools in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for Click Reactions Involving N-Cbz-propargylamine
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical determinant in the success of click chemistry, particularly in the synthesis of triazoles from N-Cbz-propargylamine. This guide provides an objective comparison of common catalytic systems for the azide-alkyne cycloaddition involving this substrate, supported by experimental data and detailed protocols.
The "click" reaction, a cornerstone of modern chemical synthesis, offers a highly efficient and reliable method for forging carbon-heteroatom bonds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) stand out as the two most prominent methods for synthesizing 1,2,3-triazoles. However, their performance with specific substrates, such as N-Cbz-propargylamine, can vary significantly. This comparative analysis delves into the nuances of these catalytic systems, providing a data-driven basis for catalyst selection.
Quantitative Performance Comparison
The following table summarizes the performance of various copper and ruthenium catalysts in the click reaction between N-Cbz-propargylamine and an azide, based on available experimental data.
| Catalyst System | Alkyne Substrate | Azide Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioisomer |
| Copper Catalysts | ||||||||
| CuSO₄·5H₂O / Sodium Ascorbate | N-Cbz-propargylamine | Benzyl Azide | 1-5 | t-BuOH/H₂O (1:1) | Room Temp | 1-4 | >95 | 1,4-disubstituted |
| CuI | N-Cbz-propargylamine | Phenyl Azide | 1 | Cyrene™ | 30 | 12 | 88 | 1,4-disubstituted |
| Cu(I)-NHC Complex | N-Cbz-propargylamine | Benzyl Azide | 0.5 | Neat | Room Temp | < 0.1 | >99 | 1,4-disubstituted |
| Ruthenium Catalysts | ||||||||
| CpRuCl(COD) | N-Cbz-propargylamine | Benzyl Azide | 1-2 | Toluene | 60-80 | 2-6 | ~90 | 1,5-disubstituted |
| CpRuCl(PPh₃)₂ | N-Cbz-propargylamine | Phenyl Azide | 2-5 | Dioxane | 80-100 | 12-24 | ~85 | 1,5-disubstituted |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation for specific research needs.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the reaction between N-Cbz-propargylamine and an azide using a common copper(II) sulfate and sodium ascorbate catalytic system.[1][2]
Materials:
-
N-Cbz-propargylamine
-
Azide (e.g., Benzyl Azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve N-Cbz-propargylamine (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a 1:1 mixture of t-BuOH and water.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 equivalents).
-
Prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the RuAAC reaction to selectively synthesize the 1,5-disubstituted triazole.[3][4]
Materials:
-
N-Cbz-propargylamine
-
Azide (e.g., Benzyl Azide)
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-propargylamine (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the ruthenium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the catalyst and substrates.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Pathways and Experimental Workflow
The distinct regioselectivity of copper and ruthenium catalysts stems from their different reaction mechanisms.
The CuAAC reaction proceeds through a copper-acetylide intermediate, leading to the formation of the 1,4-disubstituted triazole. In contrast, the RuAAC reaction involves the formation of a six-membered ruthenacycle intermediate, which, upon reductive elimination, yields the 1,5-disubstituted triazole.[3]
References
- 1. broadpharm.com [broadpharm.com]
- 2. Na-Ascorbate [baseclick.eu]
- 3. Click Chemistry [organic-chemistry.org]
- 4. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Benzyl prop-2-yn-1-ylcarbamate: A Comparative Guide to GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the structural validation of Benzyl prop-2-yn-1-ylcarbamate. Detailed experimental protocols and supporting data are presented to offer an objective assessment of each method's performance.
Structural Confirmation by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the structural validation of this compound, GC-MS provides critical information on its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
Experimental Protocol: GC-MS Analysis
A detailed methodology for the GC-MS analysis of this compound is outlined below. This protocol is designed to achieve optimal separation and clear fragmentation for unambiguous identification.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar column)
GC Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 35 - 350 amu |
| Scan Mode | Full Scan |
Predicted Mass Spectrum of this compound
The expected mass spectrum of this compound (Molecular Weight: 189.21 g/mol ) is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is predicted based on the known fragmentation of carbamates and benzyl-containing compounds.[1]
| m/z | Predicted Fragment Ion | Structure of Fragment | Predicted Relative Abundance |
| 189 | [M]+• | [C11H11NO2]+• | Low |
| 108 | [C7H8O]+• | Tropylium ion derivative | High |
| 91 | [C7H7]+ | Tropylium ion | High (Base Peak) |
| 77 | [C6H5]+ | Phenyl cation | Moderate |
| 55 | [C3H3O]+ | Propargyl cation derivative | Moderate |
| 39 | [C3H3]+ | Propargyl cation | Moderate |
Note: The molecular ion at m/z 189 is expected to be of low abundance due to the lability of the carbamate and benzyl groups. The base peak is predicted to be the tropylium ion at m/z 91, a very stable fragment resulting from the cleavage of the benzylic C-O bond.
Experimental Workflow
The logical flow of the GC-MS validation process is depicted in the following diagram.
Caption: Workflow for the structural validation of this compound using GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a primary tool for structural validation, other spectroscopic methods provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3] For this compound, both ¹H and ¹³C NMR would be highly informative.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H |
| ~5.15 | s | 2H | -O-CH ₂-Ar |
| ~4.90 | br s | 1H | -NH - |
| ~4.00 | d | 2H | -NH-CH ₂-C≡CH |
| ~2.25 | t | 1H | -C≡CH |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C =O |
| ~136 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.0 | Ar-C H |
| ~80 | -C ≡CH |
| ~72 | -C≡C H |
| ~67 | -O-C H₂-Ar |
| ~32 | -NH-C H₂- |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | N-H | Stretching |
| ~3300 | ≡C-H | Stretching |
| ~2120 | C≡C | Stretching |
| ~1700 | C=O | Stretching (Amide I) |
| ~1530 | N-H | Bending (Amide II) |
| ~1250 | C-N | Stretching |
| ~1100 | C-O | Stretching |
| ~740, 700 | C-H (Aromatic) | Out-of-plane Bending |
Conclusion
GC-MS provides definitive structural validation for this compound through its unique fragmentation pattern and molecular ion information. While NMR and FTIR offer valuable complementary data on the molecule's carbon-hydrogen framework and functional groups, the detailed fragmentation analysis from GC-MS is often crucial for unambiguous identification, especially when dealing with isomers. The combination of these techniques provides the most robust and comprehensive structural elucidation for novel and known compounds in research and development.
References
A Comparative Guide to Bioconjugation Linkers: Moving Beyond Benzyl prop-2-yn-1-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone in the design of effective bioconjugates, profoundly influencing the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs). While traditional linkers like Benzyl prop-2-yn-1-ylcarbamate have played a role, the landscape of bioconjugation has evolved, offering a diverse toolkit of advanced linkers with tailored properties. This guide provides an objective comparison of modern alternatives, supported by experimental data, to inform the rational selection of linkers for next-generation biotherapeutics.
The Evolving Landscape of Bioconjugation Linkers
Linkers are broadly classified into two main categories: cleavable and non-cleavable. The choice between these dictates the mechanism of payload release and significantly impacts the therapeutic index of a bioconjugate.[1][][3]
-
Cleavable Linkers: These are designed to be stable in systemic circulation and release their payload in response to specific triggers within the target microenvironment, such as altered pH, a reducing environment, or the presence of specific enzymes.[1][4][5] This targeted release can enhance the therapeutic window and may enable a "bystander effect," where the released drug can kill adjacent antigen-negative tumor cells.[5]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody component to release the payload.[3] This approach generally results in higher plasma stability and can be advantageous for payloads that remain active when attached to a single amino acid residue.[1][3]
Quantitative Comparison of Linker Performance
The following tables summarize key performance metrics for various linker types, providing a basis for comparison. It is important to note that direct comparison across different studies should be made with caution due to variations in experimental conditions, antibodies, and payloads used.
Table 1: Comparative Stability of Bioconjugation Linkers in Plasma
| Linker Type | Sub-Type / Example | Stability in Human Plasma | Key Characteristics |
| Cleavable | |||
| pH-Sensitive | Hydrazone | Half-life of ~2-3 days[6] | Prone to hydrolysis in the acidic environment of endosomes/lysosomes.[4] Can exhibit premature release in circulation.[7] |
| Silyl Ether | Half-life of >7 days[6][7] | Offers improved stability over traditional acid-cleavable linkers.[7] | |
| Enzyme-Cleavable | Val-Cit (Cathepsin B) | Stable for >28 days[8] | Cleaved by lysosomal proteases upregulated in tumor cells. Can be unstable in mouse plasma due to species-specific enzyme activity.[8][9] |
| Asn-containing (Legumain) | Comparable to Val-Cit linkers | Cleaved by the lysosomal enzyme legumain. Offers a hydrophilic alternative to the more hydrophobic Val-Cit linker.[10] | |
| Glutathione-Sensitive | Disulfide | Moderate to High | Cleaved in the reducing environment of the cytoplasm, which has higher glutathione concentrations. Stability can be modulated by steric hindrance.[4] |
| Non-Cleavable | |||
| Thioether | Maleimidocaproyl (MC) / SMCC | High | Generally more stable than cleavable linkers.[3] Can undergo retro-Michael reaction, leading to payload exchange, though next-generation maleimides show improved stability (~80% intact after 72h).[8] |
| Click Chemistry | |||
| Triazole | SPAAC / CuAAC | High | Bio-orthogonal reaction provides high specificity and stability. Yields often exceed 95%.[11] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers (IC50 Values)
| Linker Type | ADC Example | Target Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | ||||
| Enzyme-Cleavable (Val-Cit) | Anti-CD79b-MMAE | Granta-519 (High Legumain) | ~0.2 µg/mL | [10] |
| Enzyme-Cleavable (Asn-Asn) | Anti-CD79b-MMAE | Granta-519 (High Legumain) | ~0.03 µg/mL | [10] |
| Enzyme-Cleavable (Val-Cit) | Anti-CD79b-MMAE | RL (Low Legumain) | ~0.03 µg/mL | [10] |
| Enzyme-Cleavable (Asn-Asn) | Anti-CD79b-MMAE | RL (Low Legumain) | ~0.03 µg/mL | [10] |
| Non-Cleavable | ||||
| Thioether (SMCC) | Trastuzumab-DM1 | SK-BR-3 | Varies with DAR | [7] |
| Click Chemistry | ||||
| Not specified | Not specified | Not specified | Generally high potency due to defined DAR |
Experimental Workflows and Logical Relationships
To facilitate a deeper understanding of the processes involved in developing and evaluating bioconjugates, the following diagrams illustrate key experimental workflows and mechanisms of action.
General workflow for ADC preparation and characterization.
Mechanisms of payload release for different linker types.
Signaling Pathways of Common ADC Payloads
The ultimate efficacy of an ADC is determined by the mechanism of action of its cytotoxic payload. The following diagrams illustrate the signaling pathways of two commonly used payloads, doxorubicin and monomethyl auristatin E (MMAE).
References
- 1. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl Prop-2-yn-1-ylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the safe disposal of benzyl prop-2-yn-1-ylcarbamate, a compound commonly used in organic synthesis. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
This compound presents several hazards that necessitate careful management during disposal.[1][2] It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Safety and Hazard Information
A summary of the key safety information for this compound is provided in the table below. This data is compiled from globally harmonized system (GHS) classifications and safety data sheets (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][2] |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][2] |
Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable method of destruction.[3] Do not dispose of this chemical into drains or the environment.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, silica gel) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the safety data sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal in your laboratory's chemical inventory or waste log.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is a guideline. Always consult your institution's specific safety protocols and the manufacturer's safety data sheet before handling or disposing of any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl prop-2-yn-1-ylcarbamate
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling and disposal of Benzyl prop-2-yn-1-ylcarbamate (CAS No. 120539-91-5). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. A thorough risk assessment should be conducted prior to commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The carbamate functional group and the terminal alkyne (propargyl group) necessitate careful handling to avoid adverse health effects and potential chemical instabilities. The following table summarizes the mandatory personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used when there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation[2][3]. |
| Skin Protection | Gloves: Chemical-resistant nitrile, neoprene, or butyl rubber gloves. Gloves must be inspected before each use and disposed of after contamination. Lab Coat: A standard laboratory coat. A chemical-resistant apron or suit is required for larger quantities or when there is a significant risk of splashing. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact[2]. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls (e.g., a certified chemical fume hood). If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., P3 filter for particulates) is mandatory[3]. | Inhalation of dust or vapors may cause respiratory irritation[1][3][4]. Engineering controls are the primary means of exposure control[2]. |
Experimental Protocols: Safe Handling and Disposal
Strict adherence to the following step-by-step procedures is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Pre-use Inspection: Visually inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment.
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.
-
Avoiding Contamination: Avoid contact with eyes, skin, and clothing[3]. Do not inhale the substance[3].
-
Dust and Aerosol Minimization: Handle the solid material carefully to minimize dust generation.
-
Spill Prevention: Use secondary containment for all containers holding the compound.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clothing: Remove any contaminated clothing immediately and launder it before reuse. Contaminated work clothing should not be allowed out of the workplace[2].
-
Work Area: Clean the work area thoroughly after completion of the task.
4. Spill and Emergency Procedures:
-
Small Spills: For minor spills of solid material, carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid - Eyes: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[3].
-
First Aid - Skin: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[3].
-
First Aid - Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[4].
-
First Aid - Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4].
5. Waste Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent paper) as hazardous chemical waste.
-
Containers: All waste must be placed in clearly labeled, sealed containers.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS department for specific institutional guidelines[5].
Operational Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
